Product packaging for Fmoc-l-thyroxine(Cat. No.:CAS No. 151889-56-4)

Fmoc-l-thyroxine

Cat. No.: B3242506
CAS No.: 151889-56-4
M. Wt: 999.1 g/mol
InChI Key: XWGNSLHQIJXLGJ-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-l-thyroxine is a useful research compound. Its molecular formula is C30H21I4NO6 and its molecular weight is 999.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H21I4NO6 B3242506 Fmoc-l-thyroxine CAS No. 151889-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21I4NO6/c31-22-12-16(13-23(32)27(22)36)41-28-24(33)9-15(10-25(28)34)11-26(29(37)38)35-30(39)40-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21,26,36H,11,14H2,(H,35,39)(H,37,38)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGNSLHQIJXLGJ-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21I4NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

999.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-L-Thyroxine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-thyroxine is the N-fluorenylmethyloxycarbonyl (Fmoc) protected form of L-thyroxine, the synthetic levo-isomer of the thyroid hormone thyroxine (T4). The introduction of the Fmoc protecting group to the alpha-amino functionality of L-thyroxine renders it a crucial building block for solid-phase peptide synthesis (SPPS). This modification allows for the site-specific incorporation of the thyroxine moiety into peptide chains, enabling the development of novel thyromimetics, targeted hormone delivery systems, and tools for studying thyroid hormone receptor interactions. This guide provides an in-depth overview of the synthesis, characterization, and applications of this compound, complete with detailed experimental protocols and data.

Core Concepts

L-thyroxine, produced by the thyroid gland, is essential for regulating metabolism, growth, and development.[1] Its synthetic counterpart is a widely prescribed medication for hypothyroidism.[2] The Fmoc protecting group is a base-labile protecting group widely used in peptide synthesis. Its stability under acidic conditions and facile removal with a mild base, such as piperidine, allows for the stepwise and controlled assembly of peptide chains.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of L-thyroxine and the calculated properties for this compound is presented in Table 1.

PropertyL-ThyroxineThis compound
Molecular Formula C₁₅H₁₁I₄NO₄C₃₀H₂₁I₄NO₆
Molecular Weight 776.87 g/mol 999.11 g/mol [5]
Appearance White to light brownish-yellow crystalline powderExpected to be a white to off-white solid
Solubility Practically insoluble in water; soluble in alkaline solutionsExpected to be soluble in organic solvents like DMF, DMSO, and NMP
Melting Point 231-236 °C (decomposes)Not reported

Synthesis of this compound

The synthesis of this compound can be approached by the direct Fmoc protection of L-thyroxine. Due to the presence of the phenolic hydroxyl group on the outer ring of thyroxine, a protection strategy for this group may be necessary to avoid side reactions, although Fmoc protection of the alpha-amino group can often be achieved with high selectivity under carefully controlled conditions.

Experimental Protocol: Fmoc Protection of L-Thyroxine

Materials:

  • L-Thyroxine

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Suspend L-thyroxine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc Reagent: To the stirred suspension, add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a solid.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques. Expected analytical data based on the structure and data from L-thyroxine are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shifts (δ) in DMSO-d₆
¹H NMR Aromatic protons of thyroxine rings: ~6.5-7.8 ppm; Aromatic protons of Fmoc group: ~7.3-7.9 ppm; CH and CH₂ protons of Fmoc group: ~4.2-4.4 ppm; α-CH of thyroxine: ~4.0-4.5 ppm; β-CH₂ of thyroxine: ~2.8-3.2 ppm; NH proton: ~7.5-8.5 ppm (doublet)
¹³C NMR Carbonyl carbons (Fmoc and carboxyl): ~156 and ~173 ppm; Aromatic carbons: ~90-155 ppm; Aliphatic carbons of Fmoc and thyroxine: ~30-70 ppm

Note: The provided chemical shifts for L-thyroxine in DMSO-d6 are H-1 (7.83 ppm, 2H), H-2 (7.14 ppm, 2H), H-3 (3.48 ppm, 1H), and H-4 and 5 (3.14 ppm, 1H; 2.83 ppm, 1H).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound.

Technique Expected m/z
Electrospray Ionization (ESI-MS) [M+H]⁺: 1000.11; [M+Na]⁺: 1022.09
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized this compound.

Parameter Typical Conditions
Column C18 reverse-phase column
Mobile Phase A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA)
Detection UV at 254 nm and 301 nm (for the Fmoc group)

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS to incorporate L-thyroxine into a peptide sequence.[3]

Experimental Protocol: Incorporation of this compound into a Peptide Chain

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • DMF

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Pre-activate this compound (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature. The completion of the reaction can be monitored by a ninhydrin test.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

Signaling Pathway and Experimental Workflow Diagrams

Fmoc_SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound HATU/DIPEA/DMF Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Continue chain elongation Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Washing2->Cleavage Final step Repeat->Deprotection Peptide Thyroxine-containing Peptide Cleavage->Peptide

Thyroid_Hormone_Signaling cluster_blood Bloodstream cluster_cell Target Cell T4_bound T4 bound to Thyroxine-Binding Globulin (TBG) T4_free Free T4 T4_bound->T4_free T4_transport T4 Transport (Membrane Transporters) T4_free->T4_transport T3_conversion Deiodinase (T4 -> T3) T4_transport->T3_conversion T3 T3 T3_conversion->T3 TR TR T3->TR RXR RXR TR->RXR Heterodimerization TRE TRE RXR->TRE Binding Transcription Transcription TRE->Transcription Protein_synthesis Protein Synthesis & Metabolic Effects Transcription->Protein_synthesis Translation

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing the thyroxine moiety. Its use in standard Fmoc-based solid-phase peptide synthesis protocols allows for the precise and efficient incorporation of this critical hormone into custom peptide sequences. This capability opens up vast possibilities for the design and synthesis of novel therapeutic agents and research tools aimed at understanding and modulating thyroid hormone function. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

In-Depth Technical Guide to Fmoc-L-Thyroxine: Synthesis, Application, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-L-thyroxine, a critical reagent in the fields of peptide chemistry and endocrinology. This document details its molecular characteristics, synthesis, and applications, with a focus on its use in solid-phase peptide synthesis (SPPS) for the development of novel thyromimetics and research tools. Experimental protocols and quantitative data are presented to assist researchers in its effective utilization.

Core Properties of Fmoc-L-Thyroxine

This compound is the L-thyroxine molecule with its alpha-amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This reversible protection is key to its application in peptide synthesis.

Molecular Structure and Weight

The Fmoc group is attached to the nitrogen atom of the alanine side chain of L-thyroxine.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₂₁I₄NO₆N/A
Molecular Weight 999.1 g/mol [1]
CAS Number 151889-56-4[1]

Synthesis and Purification of this compound

The synthesis of this compound involves the reaction of L-thyroxine with an Fmoc-donating reagent. The subsequent purification is critical to ensure high purity for peptide synthesis.

Synthesis Protocol

While specific, detailed protocols for the synthesis of this compound are not extensively published, a general procedure based on standard Fmoc protection of amino acids can be employed.

Experimental Protocol: Fmoc Protection of L-Thyroxine (Generalized)

  • Dissolution: Dissolve L-thyroxine in a suitable solvent system, such as a mixture of 1,4-dioxane and water. The pH of the solution should be adjusted to be mildly basic (pH 8-9) to deprotonate the amino group and facilitate the reaction.

  • Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane to the L-thyroxine solution with vigorous stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the this compound.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and then a non-polar solvent like hexane to remove impurities.

  • Drying: Dry the product under vacuum.

Purification

Purification of this compound is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Purification of this compound by RP-HPLC

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a typical mobile phase system.

  • Detection: The elution of this compound can be monitored by UV absorbance at 265 nm and 280 nm, characteristic of the Fmoc group.

  • Fraction Collection and Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final purified this compound as a white solid.

Table 2: Quantitative Data for this compound Synthesis and Purification

ParameterTypical ValueNotes
Yield (after protection) 70-90%Highly dependent on reaction conditions.
Purity (after HPLC) >98%Achievable with optimized HPLC conditions.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis to incorporate the thyroxine moiety into peptide chains. This allows for the creation of synthetic peptides with potential therapeutic or diagnostic applications related to thyroid hormone function.

SPPS Workflow

The incorporation of this compound into a peptide chain follows the standard Fmoc-SPPS cycle.

spss_workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of this compound (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Elongation Cleavage Cleavage from Resin and Deprotection of Side Chains (e.g., TFA) Washing2->Cleavage Final Step Purification Purification (RP-HPLC) Cleavage->Purification

SPPS Workflow for Incorporating this compound

Experimental Protocol: Incorporation of this compound in SPPS

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide) and perform the initial Fmoc deprotection of the first amino acid.

  • Activation and Coupling: Dissolve this compound in a suitable solvent like N,N-dimethylformamide (DMF). Activate the carboxylic acid group using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated this compound to the deprotected resin and allow it to react.

  • Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added thyroxine residue, preparing it for the next coupling cycle.

Biological Significance and Applications

Peptides containing L-thyroxine are valuable tools for studying thyroid hormone receptors and for the development of novel therapeutics.

Thyroid Hormone Signaling Pathway

Thyroid hormones exert their effects primarily through nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The binding of the active form of the hormone, triiodothyronine (T3), to TRs modulates gene expression. Thyroxine (T4) is a prohormone that is converted to T3 in target tissues.

thyroid_signaling cluster_blood Bloodstream cluster_cell Target Cell T4_bound T4-TBG MCT8 MCT8/OATP1C1 (Transporter) T4_bound->MCT8 T3_bound T3-TBG T3_bound->MCT8 T4_cell T4 MCT8->T4_cell T3_cell T3 MCT8->T3_cell DIO Deiodinase (DIO) T4_cell->DIO Conversion TR Thyroid Hormone Receptor (TR) T3_cell->TR DIO->T3_cell RXR Retinoid X Receptor (RXR) TR->RXR Dimerization TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binding Gene Target Gene Transcription TRE->Gene Modulation

Thyroid Hormone Signaling Pathway

Applications in Drug Development and Research
  • Thyromimetics: Synthesis of peptide-based analogs of thyroid hormones with modified pharmacokinetic or pharmacodynamic properties.

  • Affinity Ligands: Creation of thyroxine-containing peptides for use in affinity chromatography to purify and study thyroid hormone receptors.

  • Probes for Receptor Binding Studies: Development of labeled thyroxine-containing peptides to investigate the binding interactions between thyroid hormones and their receptors.

Table 3: Binding Affinities of Thyroxine and Analogs to Thyroid Hormone Receptors

CompoundReceptor IsoformBinding Affinity (Kd or Ki)Source
L-Triiodothyronine (T3) TRα1~0.1-0.5 nMN/A
L-Triiodothyronine (T3) TRβ1~0.1-0.5 nMN/A
L-Thyroxine (T4) TRα1~1-5 nMN/A
L-Thyroxine (T4) TRβ1~1-5 nMN/A

Note: Specific binding affinities for synthetic thyroxine-containing peptides are highly variable and depend on the peptide sequence and structure. The values for the natural hormones are provided for reference.

Conclusion

This compound is an indispensable tool for the chemical synthesis of peptides containing the thyroxine moiety. Its use in solid-phase peptide synthesis has enabled significant advancements in the study of thyroid hormone biology and the development of novel thyromimetic compounds. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this exciting and important field.

References

Navigating the Solubility of Fmoc-L-thyroxine in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the N-α-Fmoc-protected form of L-thyroxine (Fmoc-L-thyroxine) in dimethyl sulfoxide (DMSO). Due to the limited availability of direct quantitative data for this compound, this document leverages available information on the parent compound, L-thyroxine, to provide a foundational understanding. It also outlines detailed experimental protocols and relevant biological context for professionals in drug development and chemical synthesis.

Core Topic: Solubility of this compound in DMSO

Quantitative Solubility Data

The solubility of L-thyroxine in DMSO has been reported with some variance across different sources. This discrepancy may arise from differences in experimental conditions, such as the use of fresh versus moisture-absorbed DMSO, and the specific form of L-thyroxine used (e.g., free acid vs. salt). The following table summarizes the available data for L-thyroxine.

CompoundSolventReported SolubilityMolar Concentration (mM)Source
L-ThyroxineDMSO~ 2.5 mg/mL~ 3.22 mM[1]
L-ThyroxineDMSO100 mg/mL128.72 mM[2]

Note: The significant difference in reported solubilities underscores the importance of empirical determination for specific applications. The presence of the large, non-polar Fmoc group on this compound would be expected to influence its solubility profile compared to L-thyroxine.

Factors Influencing Solubility

Several factors can impact the solubility of thyroxine and its derivatives:

  • pH: The solubility of L-thyroxine is pH-dependent, with higher solubility observed at low pH (<2.2) and high pH (>10.1). Its lowest solubility is in the pH range of 4 to 5.[3]

  • Excipients: In pharmaceutical formulations, excipients can significantly affect the stability and dissolution of L-thyroxine.[3]

  • Moisture: The presence of moisture in DMSO can reduce the solubility of compounds like L-thyroxine. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[2]

Experimental Protocols

A definitive determination of this compound solubility in DMSO requires a structured experimental approach. The following protocol outlines a general method for solubility assessment.

Protocol: Determination of this compound Solubility in DMSO by NMR

This method leverages Nuclear Magnetic Resonance (NMR) to quantify the amount of dissolved solute.

Materials:

  • This compound

  • Anhydrous DMSO-d6 (deuterated DMSO)

  • Internal standard (e.g., Isoleucine)

  • NMR tubes

  • Vortex mixer

  • Centrifuge

  • Precision balance

Procedure:

  • Prepare a Stock Solution of the Internal Standard: Accurately weigh a known amount of the internal standard (e.g., Isoleucine) and dissolve it in a known volume of DMSO-d6 to create a stock solution of a precise concentration (e.g., 1 mM).

  • Sample Preparation:

    • Accurately weigh an excess amount of this compound into a microcentrifuge tube.

    • Add a precise volume of the internal standard stock solution in DMSO-d6 to the tube.

  • Equilibration:

    • Vortex the mixture vigorously for 2 minutes.

    • Allow the sample to equilibrate at a controlled temperature (e.g., 298 K) for 24 hours to ensure saturation.

  • Separation of Undissolved Solid:

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • NMR Analysis:

    • Carefully transfer the supernatant to an NMR tube.

    • Acquire a 1H NMR spectrum of the sample.

  • Quantification:

    • Integrate the peaks corresponding to the dissolved this compound and the internal standard.

    • Calculate the concentration of this compound based on the known concentration of the internal standard and the relative peak integrals.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound in DMSO.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of DMSO-d6 with internal standard prep1->prep2 equi1 Vortex vigorously prep2->equi1 equi2 Incubate at constant temperature (24h) equi1->equi2 sep1 Centrifuge to pellet undissolved solid equi2->sep1 sep2 Transfer supernatant to NMR tube sep1->sep2 ana1 Acquire 1H NMR spectrum sep2->ana1 ana2 Integrate peaks and quantify ana1->ana2

Solubility Determination Workflow
Biological Context: L-Thyroxine Signaling Pathway

While this compound is a synthetic intermediate and not biologically active, the parent molecule, L-thyroxine (T4), is a crucial hormone. It is converted to its more active form, triiodothyronine (T3), which then acts on nuclear receptors to regulate gene expression. The diagram below provides a simplified overview of this pathway.

G T4 L-Thyroxine (T4) Deiodinase Deiodinase Enzyme T4->Deiodinase Conversion T3 Triiodothyronine (T3) TR Thyroid Hormone Receptor (TR) T3->TR Deiodinase->T3 TRE Thyroid Hormone Response Element (TRE) on DNA TR->TRE Binds to RXR Retinoid X Receptor (RXR) RXR->TRE Binds to Gene Target Gene Transcription TRE->Gene Regulates

Simplified L-Thyroxine Signaling

References

Synthesis of Fmoc-L-Thyroxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-α-Fmoc-L-thyroxine from L-thyroxine, a critical step for the incorporation of this essential amino acid into peptides using Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive overview of the synthetic methodology, including a detailed experimental protocol, data presentation in tabular format, and visualizations of the experimental workflow and the relevant biological signaling pathway of thyroid hormones.

Introduction

L-thyroxine (T4) is a crucial hormone produced by the thyroid gland, playing a vital role in regulating metabolism, growth, and development. The ability to incorporate L-thyroxine into peptide chains is of significant interest for developing novel therapeutics and research tools. The most common and efficient method for peptide synthesis is SPPS, which relies on the use of amino acids with their α-amino group temporarily protected. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in SPPS due to its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of peptide sequences and solid supports.

This guide focuses on the chemical synthesis of Fmoc-L-thyroxine, preparing it for use as a building block in Fmoc-based SPPS.

Synthesis of this compound

The synthesis of this compound involves the reaction of the free amino group of L-thyroxine with a suitable Fmoc-donating reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials:

  • L-Thyroxine

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dioxane or a mixture of Dioxane and Water

  • Acetone

  • Distilled water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolution of L-Thyroxine: In a round-bottom flask, dissolve L-thyroxine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or a suitable organic solvent mixture like dioxane/water. The volume of the solvent should be sufficient to fully dissolve the starting material.

  • Addition of Fmoc Reagent: To the stirred solution of L-thyroxine, add a solution of Fmoc-Cl or Fmoc-OSu (1.1-1.5 equivalents) dissolved in dioxane or acetone dropwise at room temperature.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane with a small amount of acetic acid. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the organic solvent (dioxane or acetone) under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc reagent and by-products.

    • Acidify the aqueous layer to a pH of 2-3 with 1M HCl. The this compound product will precipitate out of the solution.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Stoichiometry

ReagentMolar EquivalentPurpose
L-Thyroxine1.0Starting Material
Fmoc-Cl or Fmoc-OSu1.1 - 1.5Fmoc Protecting Group Donor
Sodium Bicarbonate or DIPEA2.0 - 3.0Base to facilitate the reaction
Dioxane/Water or Acetone-Solvent

Table 2: Reaction Conditions and Yield

ParameterValue
Reaction TemperatureRoom Temperature (20-25 °C)
Reaction Time2 - 4 hours
pH for Precipitation2 - 3
Expected Yield80 - 95% (after purification)

Table 3: Purification Parameters

MethodDetails
RecrystallizationSolvent System: Ethyl acetate/Hexane
Column ChromatographyStationary Phase: Silica Gel; Mobile Phase: Gradient of Ethyl Acetate in Hexane

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization start L-Thyroxine dissolution Dissolution in Base/Solvent start->dissolution reaction Addition of Fmoc-Cl or Fmoc-OSu dissolution->reaction monitoring TLC Monitoring reaction->monitoring solvent_removal Solvent Removal monitoring->solvent_removal acidification Acidification (pH 2-3) solvent_removal->acidification extraction Extraction with Ethyl Acetate acidification->extraction washing Washing and Drying extraction->washing purification Recrystallization or Column Chromatography washing->purification characterization Characterization (NMR, MS) purification->characterization end This compound characterization->end

Synthesis of this compound workflow.
Thyroid Hormone Signaling Pathway

L-thyroxine (T4) is a prohormone that is converted to the more active form, triiodothyronine (T3), in target cells. T3 then exerts its effects through both genomic and non-genomic pathways. The following diagram illustrates a simplified overview of these signaling pathways.

thyroid_signaling cluster_cell Target Cell cluster_nucleus Nucleus cluster_nongenomic Non-Genomic Pathway T4_ext L-Thyroxine (T4) transporter Transporter T4_ext->transporter T3_ext Triiodothyronine (T3) T3_ext->transporter T4_int T4 deiodinase Deiodinase T4_int->deiodinase Conversion integrin Integrin αvβ3 T4_int->integrin T3_int T3 TR Thyroid Hormone Receptor (TR) T3_int->TR T3_int->integrin transporter->T4_int transporter->T3_int deiodinase->T3_int RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerization TRE Thyroid Hormone Response Element (TRE) in DNA RXR->TRE Binds to transcription Gene Transcription TRE->transcription Protein Synthesis Protein Synthesis transcription->Protein Synthesis PI3K PI3K/AKT Pathway integrin->PI3K MAPK MAPK/ERK Pathway integrin->MAPK Cellular Effects Cellular Effects PI3K->Cellular Effects MAPK->Cellular Effects Metabolic Regulation,\nGrowth, Development Metabolic Regulation, Growth, Development Protein Synthesis->Metabolic Regulation,\nGrowth, Development Angiogenesis,\nCell Proliferation Angiogenesis, Cell Proliferation Cellular Effects->Angiogenesis,\nCell Proliferation

Thyroid hormone signaling pathways.

Conclusion

The synthesis of this compound is a straightforward yet crucial procedure for the advancement of peptide-based research and drug development. The protocol outlined in this guide, along with the supplementary data and visualizations, provides a solid foundation for researchers to produce this important building block. Successful synthesis and purification of this compound will enable its seamless integration into Fmoc-based SPPS, opening avenues for the creation of novel peptides with tailored biological activities.

Fmoc-L-Thyroxine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-L-thyroxine (N-α-(9-Fluorenylmethoxycarbonyl)-3,3',5,5'-tetraiodo-L-thyronine) is a critical building block for the synthesis of peptides and peptidomimetics containing the thyroid hormone L-thyroxine. This guide provides an in-depth overview of its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), along with relevant biological pathways.

Core Data and Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in synthetic applications.

PropertyValue
CAS Number 151889-56-4[1][2]
Molecular Formula C30H21I4NO6[3]
Molecular Weight 999.1 g/mol [1][3]
Appearance Off-white to pale yellow powder (typical)
Storage Store at 2-8°C, protected from light and moisture.
  • DMF: 0.14 mg/mL[4]

  • DMSO: 2.5 mg/mL[4]

  • DMSO:PBS (pH 7.2) (1:5): 0.50 mg/mL[4]

It is recommended to perform small-scale solubility tests in the desired solvent system before proceeding with larger-scale experiments.

Synthesis of this compound

The synthesis of this compound involves the protection of the α-amino group of L-thyroxine with the fluorenylmethoxycarbonyl (Fmoc) group. While a detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published, a general and representative experimental protocol based on standard Fmoc protection chemistry is provided below.

Experimental Protocol: Fmoc Protection of L-Thyroxine

Materials:

  • L-Thyroxine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3) or another suitable base

  • Dioxane and water, or another suitable solvent system

  • Dichloromethane (DCM) or ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve L-thyroxine in an appropriate aqueous basic solution (e.g., 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate solution).

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (typically 1.05-1.2 equivalents) in a suitable organic solvent (e.g., dioxane) to the stirred L-thyroxine solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4-16 hours) until the reaction is complete. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl) to precipitate the product.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

cluster_synthesis This compound Synthesis Workflow L_Thyroxine L-Thyroxine Reaction Reaction in Aqueous Basic Solution L_Thyroxine->Reaction Fmoc_Reagent Fmoc-Cl or Fmoc-OSu Fmoc_Reagent->Reaction Workup Acidification, Extraction, and Washing Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Fmoc_L_Thyroxine This compound Purification->Fmoc_L_Thyroxine

Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis to incorporate the L-thyroxine residue at a specific position within a peptide sequence. Due to the steric hindrance of the bulky thyroxine side chain, optimized coupling conditions are often required.

Experimental Protocol: Incorporation of this compound in SPPS

This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (e.g., 5-7 times) and DCM (e.g., 3 times) and again with DMF (e.g., 3 times) to remove residual piperidine.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

  • Coupling of this compound:

    • In a separate vessel, pre-activate the this compound (typically 2-4 equivalents relative to the resin loading) with a coupling reagent such as HATU (e.g., 0.95 equivalents relative to the amino acid) and a base like DIPEA (e.g., 2-3 equivalents relative to the amino acid) in DMF for a few minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or overnight) at room temperature with gentle agitation.

  • Washing: Wash the resin thoroughly with DMF (e.g., 5-7 times) and DCM (e.g., 3 times) to remove excess reagents and by-products.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

cluster_spps SPPS Cycle for this compound Incorporation Start Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Free_Amine Peptide-Resin (Free Amine) Washing1->Free_Amine Coupling Coupling of This compound (HATU/DIPEA in DMF) Free_Amine->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongated_Peptide Elongated Peptide-Resin (Fmoc-protected) Washing2->Elongated_Peptide

General workflow for a single SPPS cycle.

Biological Context: Thyroid Hormone Signaling Pathway

L-thyroxine (T4) is a prohormone that is converted to the more biologically active triiodothyronine (T3) in peripheral tissues. T3 exerts its effects by binding to nuclear thyroid hormone receptors (TRs), which in turn act as ligand-inducible transcription factors to regulate the expression of target genes. This pathway is crucial for metabolism, growth, and development.

cluster_pathway Thyroid Hormone Signaling Pathway T4_ext Thyroxine (T4) (Extracellular) Transporter Membrane Transporter T4_ext->Transporter Enters Cell T4_int T4 (Intracellular) Transporter->T4_int Deiodinase Deiodinase T4_int->Deiodinase Conversion T3 Triiodothyronine (T3) Deiodinase->T3 TR Thyroid Hormone Receptor (TR) T3->TR Binds TRE Thyroid Hormone Response Element (TRE) on DNA TR->TRE Binds as a Heterodimer with RXR RXR Retinoid X Receptor (RXR) RXR->TRE Gene_Expression Regulation of Target Gene Expression TRE->Gene_Expression

Simplified diagram of the thyroid hormone signaling pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

References

An In-Depth Technical Guide to the Biological Activity of Thyroxine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and current understanding of the biological activity of peptides designed to incorporate the thyroxine moiety. The development of such peptides represents an emerging frontier in drug discovery, aiming to harness the therapeutic potential of thyroid hormone action with enhanced specificity and novel delivery mechanisms. This document details the underlying signaling pathways, key experimental protocols for evaluation, and quantitative data on relevant compounds that serve as benchmarks for this field.

Introduction: The Rationale for Thyromimetic Peptides

Thyroid hormones, primarily triiodothyronine (T3) and its prohormone thyroxine (T4), are critical regulators of metabolism, development, and cardiovascular function.[1] Their biological effects are mediated by nuclear thyroid hormone receptors (TRs), which exist as two main isoforms: TRα and TRβ.[2] These isoforms are differentially expressed in various tissues; TRα is predominant in the heart and bone, while TRβ is highly expressed in the liver.[3]

The therapeutic potential of TRβ agonists is significant, particularly for treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). Selective activation of TRβ can lower LDL cholesterol and triglycerides without causing the adverse cardiac effects (like tachycardia) associated with TRα activation.[4] While several successful small-molecule TRβ-selective agonists (thyromimetics) have been developed, the concept of incorporating a thyroxine or a related iodinated tyrosine residue into a peptide backbone is a novel strategy.[2][3] Peptides offer potential advantages in terms of high specificity, lower immunogenicity, and the possibility of creating multifunctional molecules for targeted delivery or dual-receptor agonism.[5]

The Thyroid Hormone Signaling Pathway

The mechanism of action for thyroid hormones, which thyroxine-containing peptides aim to replicate, involves a well-defined nuclear receptor signaling cascade. Upon entering the cell, T4 is converted to the more active T3, which then translocates to the nucleus. T3 binds to the ligand-binding domain (LBD) of the TR, causing a conformational change that releases corepressor proteins and recruits coactivator proteins. This receptor-coactivator complex then binds to Thyroid Hormone Response Elements (TREs) on the DNA, initiating the transcription of target genes that regulate metabolic processes.

Caption: Canonical signaling pathway of thyroid hormones in a target cell.

Quantitative Biological Activity Data

Currently, there is limited public data on synthetic peptides explicitly designed to contain thyroxine and act as TR agonists. However, the binding affinities of natural hormones and key small-molecule thyromimetics provide essential benchmarks for the field. These values illustrate the goal for designing new peptides: achieving high affinity for TRβ while maintaining low affinity for TRα to ensure a selective, therapeutic effect.

Compound NameTypeTRα Binding Affinity (Ki, nM)TRβ Binding Affinity (Ki, nM)TRβ/TRα Selectivity Ratio
Triiodothyronine (T3) Endogenous Hormone~0.2~0.2~1
Thyroxine (T4) Endogenous Hormone~2.0~2.0~1
Sobetirome (GC-1) Small-Molecule Agonist~1.7~0.17~10
VK2809A (Active form) Small-Molecule Agonist-~0.22~14 (Functional Selectivity)
JZ01 Fluorescein-Conjugate-Low Nanomolar-
JZ07 Small-Molecule Antagonist~130~10~13 (Antagonist)

Data compiled from sources discussing thyromimetic development and TR-targeting conjugates.[3][6][7] The binding affinities can vary based on the specific assay conditions.

Experimental Protocols

The evaluation of a novel thyroxine-containing peptide requires a standardized set of assays to determine its synthesis, purity, binding characteristics, and functional activity.

Synthesis and Iodination of Peptides

A common method for incorporating iodine into a peptide is through the direct iodination of tyrosine residues.

Protocol: Iodination using N-Iodosuccinimide (NIS)

  • Peptide Dissolution: Dissolve the precursor peptide (containing at least one tyrosine residue) in a mixture of acetonitrile and water.

  • Reagent Preparation: Prepare a stock solution of N-Iodosuccinimide (NIS) in acetonitrile.

  • Reaction: Add the NIS solution to the peptide solution. The molar ratio of NIS to peptide is critical; a ratio of 0.5:1 is often used to favor mono-iodination over di-iodination.[8]

  • Quenching: After a reaction time of approximately 5-10 minutes at room temperature, quench the reaction by adding an aqueous solution of sodium metabisulfite.

  • Purification: Purify the iodinated peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

In Vitro Receptor Binding Assay

This assay determines the affinity of the test peptide for the TRα and TRβ isoforms.

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Use purified human TRα or TRβ ligand-binding domains (LBDs).

  • Reaction Mixture: In a 96-well plate, combine the TR-LBD, a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]T3), and varying concentrations of the unlabeled test peptide (the competitor).

  • Incubation: Incubate the mixture at 4°C for 12-18 hours to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test peptide that displaces 50% of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Transactivation Assay

This assay measures the ability of the peptide to activate the TR and initiate gene transcription.

Protocol: Reporter Gene Assay

  • Cell Culture: Use a cell line (e.g., HEK293 or HepG2) that has been transiently or stably transfected with three components:

    • An expression vector for the human TRα or TRβ receptor.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Thyroid Hormone Response Element (TRE).

    • A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

  • Treatment: Plate the transfected cells and treat them with varying concentrations of the test peptide or a known agonist (e.g., T3) for 18-24 hours.

  • Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer. Measure the activity of the control reporter (e.g., β-galactosidase).

  • Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized reporter activity against the logarithm of the peptide concentration. Fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy).

Standard Experimental and Developmental Workflow

The development and evaluation of a thyroxine-containing peptide follows a logical progression from initial design to in vivo testing. This workflow ensures a systematic characterization of the molecule's properties.

Experimental_Workflow Design Peptide Design (Sequence, Linker) Synthesis Peptide Synthesis & Iodination Design->Synthesis Purify Purification (HPLC) & Characterization (MS) Synthesis->Purify Binding In Vitro Binding Assay (Determine Ki for TRα/TRβ) Purify->Binding Function Cell-Based Functional Assay (Determine EC50 & Efficacy) Purify->Function Selectivity Assess TRβ Selectivity Binding->Selectivity Function->Selectivity PK Pharmacokinetic Studies (Stability, Half-life) Selectivity->PK If Selective InVivo In Vivo Efficacy Studies (e.g., Dyslipidemia Models) PK->InVivo Tox Toxicity Assessment (e.g., Cardiac Function) InVivo->Tox Candidate Lead Candidate Tox->Candidate

Caption: A typical workflow for the development of thyromimetic peptides.

Conclusion and Future Directions

The development of thyroxine-containing peptides is a scientifically compelling strategy that merges the targeted action of thyromimetics with the versatility of peptide-based therapeutics. While the field is still in its infancy, the foundational knowledge from small-molecule thyromimetics and peptide engineering provides a clear path forward. The protocols and benchmarks outlined in this guide offer a robust framework for the design and evaluation of such novel compounds.

Future research will likely focus on optimizing the peptide scaffold to improve metabolic stability, enhance tissue-specific delivery (e.g., liver targeting), and potentially create bifunctional molecules that combine TRβ agonism with other metabolic pathways, such as GLP-1 receptor activation. As synthesis and screening methods advance, these next-generation thyromimetics could offer highly refined therapies for a range of metabolic diseases.

References

A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids, which are central to modern solid-phase peptide synthesis (SPPS). This document delves into their synthesis, physicochemical properties, and application in SPPS, offering detailed experimental protocols and quantitative data to support researchers in the field of peptide chemistry and drug development.

Introduction to Fmoc-Protected Amino Acids

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is an alkali-labile amine protecting group widely employed in solid-phase peptide synthesis. Its introduction revolutionized the field by offering a milder and orthogonal protection strategy compared to the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. The Fmoc group's stability under acidic conditions and its facile removal with a mild base, typically piperidine, allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups. This orthogonality is a cornerstone of modern SPPS, enabling the synthesis of complex and sensitive peptides with high purity and yield.[1][2]

The core advantages of the Fmoc strategy include:

  • Mild Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal preserves the integrity of acid-sensitive amino acid side chains and linkers to the solid support.[2]

  • Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, allowing for selective deprotection and chain elongation.[2]

  • UV-Monitoring: The fluorenyl moiety of the Fmoc group possesses a strong UV absorbance, which can be utilized for real-time monitoring of the deprotection step by quantifying the released Fmoc-piperidine adduct.[3]

  • High Yields and Purity: The Fmoc strategy is known for achieving high coupling efficiencies, often exceeding 99%, leading to higher purity of the final peptide product.[4]

Physicochemical Properties of Fmoc-Amino Acids

The physicochemical properties of Fmoc-protected amino acids are crucial for their handling, storage, and reactivity in peptide synthesis. These properties include molecular weight, melting point, and solubility.

Table 1: Physicochemical Properties of Common Fmoc-Protected Amino Acids

Fmoc-Amino AcidMolecular Weight ( g/mol )Melting Point (°C)
Fmoc-Ala-OH311.34143-146
Fmoc-Arg(Pbf)-OH648.78130-135
Fmoc-Asn(Trt)-OH596.68175-180
Fmoc-Asp(OtBu)-OH411.46148-152
Fmoc-Cys(Trt)-OH585.72170-175
Fmoc-Gln(Trt)-OH610.71185-190
Fmoc-Glu(OtBu)-OH425.49145-149
Fmoc-Gly-OH297.31172-176
Fmoc-His(Trt)-OH619.71155-160
Fmoc-Ile-OH353.42143-147
Fmoc-Leu-OH353.42133-137
Fmoc-Lys(Boc)-OH468.55120-125
Fmoc-Met-OH371.45128-132
Fmoc-Phe-OH387.44182-186
Fmoc-Pro-OH337.38112-116
Fmoc-Ser(tBu)-OH383.44128-132
Fmoc-Thr(tBu)-OH397.47135-139
Fmoc-Trp(Boc)-OH526.59130-135
Fmoc-Tyr(tBu)-OH459.54148-152
Fmoc-Val-OH339.39143-146

Note: Melting points are approximate and can vary depending on the supplier and purity.

Solubility

The solubility of Fmoc-amino acids in common SPPS solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), is a critical factor for achieving efficient coupling reactions. Poor solubility can lead to incomplete reactions and the formation of deletion sequences. While most Fmoc-amino acids are readily soluble in DMF and NMP, some, particularly those with bulky side chains or those prone to aggregation, may exhibit limited solubility.[5][6]

Table 2: General Solubility of Fmoc-Amino Acids in SPPS Solvents

SolventGeneral Solubility of Fmoc-Amino AcidsNotes
DMF Good to excellent for most Fmoc-amino acids.DMF is a polar aprotic solvent that effectively solvates the protected amino acids. However, it can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection.[7]
NMP Good to excellent for most Fmoc-amino acids.NMP is a more polar and less volatile solvent than DMF, and it is often preferred for its higher solvating power, especially for hydrophobic sequences. However, some Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[5][6]
DCM Limited for many Fmoc-amino acids.Dichloromethane is less polar and generally not a good solvent for Fmoc-amino acids. It is more commonly used for washing steps in Boc-SPPS.
Stability

Fmoc-protected amino acids are generally stable under acidic and neutral conditions but are sensitive to bases. The stability of the Fmoc group is crucial during storage and the coupling step of SPPS. Premature deprotection can lead to the formation of deletion and other impurity peptides. The stability of Fmoc-amino acids in solution, particularly in DMF and NMP, is a concern, as degradation can occur over time.[5]

Synthesis of Fmoc-Protected Amino Acids

Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with an Fmoc-donating reagent under basic conditions. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Synthesis of Fmoc-OSu

Fmoc-OSu is generally preferred over Fmoc-Cl due to its higher stability, ease of handling, and reduced formation of side products.[6]

Experimental Protocol: Synthesis of Fmoc-OSu

  • Reaction Setup: In a round-bottom flask, dissolve N-hydroxysuccinimide (1.1 equivalents) in a suitable solvent such as dioxane or acetone.

  • Addition of Base: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture in an ice bath.

  • Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.0 equivalent) in the same solvent to the cooled mixture with stirring.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the precipitated triethylammonium chloride. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-OSu.

Synthesis of Fmoc-Amino Acids

Experimental Protocol: General Procedure for Fmoc Protection of Amino Acids

  • Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

  • Addition of Fmoc-OSu or Fmoc-Cl: Slowly add a solution of Fmoc-OSu or Fmoc-Cl (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl or byproducts. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

  • Extraction: Extract the precipitated Fmoc-amino acid with a suitable organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-amino acid.

  • Purification: If necessary, purify the Fmoc-amino acid by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The SPPS Cycle

The synthesis of a peptide using the Fmoc strategy involves a series of repeating steps:

  • Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or NMP, to allow for efficient diffusion of reagents.

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide is removed using a solution of a weak base, most commonly 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with the synthesis solvent to remove the excess deprotection reagent and the Fmoc-piperidine adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.

  • Washing: The resin is washed again to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is assembled.

SPPS_Workflow Resin Resin with Linker SwollenResin Swollen Resin Resin->SwollenResin Swelling (DMF/NMP) Fmoc_AA1_Resin Fmoc-AA1-Resin SwollenResin->Fmoc_AA1_Resin 1. First Amino Acid Loading AA1_Resin H2N-AA1-Resin Fmoc_AA1_Resin->AA1_Resin 2. Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA2_AA1_Resin Fmoc-AA2-AA1-Resin AA1_Resin->Fmoc_AA2_AA1_Resin 3. Coupling (Fmoc-AA2, Activator) AA2_AA1_Resin H2N-AA2-AA1-Resin Fmoc_AA2_AA1_Resin->AA2_AA1_Resin Fmoc Deprotection Peptide_Resin Fmoc-Peptide-Resin AA2_AA1_Resin->Peptide_Resin Repeat Coupling Cycles Deprotected_Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Deprotected_Peptide_Resin Final Fmoc Deprotection Final_Peptide Cleaved and Deprotected Peptide Deprotected_Peptide_Resin->Final_Peptide Cleavage and Side-Chain Deprotection (e.g., TFA cocktail)

Diagram 1: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Fmoc Deprotection Mechanism

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine.

Fmoc_Deprotection cluster_0 Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine (Base) Piperidine Piperidine Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene β-elimination Carbamic_Acid Carbamic Acid Intermediate Intermediate1->Carbamic_Acid Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine Free_Amine H2N-Peptide Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Diagram 2: Chemical mechanism of Fmoc group deprotection using piperidine.
Coupling Reagents

The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. A variety of coupling reagents have been developed to facilitate this reaction with high efficiency and minimal racemization.

Table 3: Common Coupling Reagents for Fmoc-SPPS

ReagentFull NameAdvantagesDisadvantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh coupling efficiency, fast reaction times, low racemization.[8][]Higher cost, can react with the N-terminus if used in large excess.[8]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateGood coupling efficiency, widely used.[]Less reactive than HATU, potential for side reactions.
DIC N,N'-DiisopropylcarbodiimideInexpensive, byproduct (diisopropylurea) is soluble in DMF.Slower reaction times compared to uronium/phosphonium reagents, can cause racemization without an additive like HOBt or Oxyma.[8]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHigh coupling efficiency, particularly for hindered amino acids.Byproduct (HMPA) is a suspected carcinogen.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh reactivity, good for difficult couplings, byproducts are water-soluble.Less stable in solution compared to other reagents.[10]

Note: The choice of coupling reagent depends on the specific amino acids being coupled, the complexity of the peptide sequence, and cost considerations.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines a general procedure for manual SPPS of a short peptide on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide resin (0.1 mmol)

  • Fmoc-protected amino acids

  • DMF (Peptide synthesis grade)

  • Piperidine

  • DIC

  • HOBt or Oxyma

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

  • Peptide synthesis vessel with a sintered glass frit

  • Shaker

Procedure:

  • Resin Swelling:

    • Add the Rink Amide resin (0.1 mmol) to the synthesis vessel.

    • Add DMF (5-10 mL) and shake for 30-60 minutes to swell the resin.

    • Drain the solvent.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF (5 mL) to the resin.

    • Shake for 5 minutes. Drain.

    • Add a fresh 20% solution of piperidine in DMF (5 mL).

    • Shake for 15 minutes. Drain.

  • Washing:

    • Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and HOBt or Oxyma (0.4 mmol, 4 equivalents) in DMF (2 mL).

    • Add DIC (0.4 mmol, 4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the vessel.

    • Shake for 1-2 hours.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring the Coupling (Optional - Kaiser Test):

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow/colorless result signifies a complete coupling.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final coupling, perform the Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.

  • Final Washing:

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5 v/v).[11][12]

    • Add the cleavage cocktail (5-10 mL) to the dry resin in a fume hood.

    • Shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis and Characterization

The purity and identity of the synthesized Fmoc-amino acids and the final peptide must be confirmed using various analytical techniques.

HPLC Analysis of Fmoc-Amino Acids and Peptides

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for assessing the purity of Fmoc-amino acids and the final crude peptide.

Table 4: Typical HPLC Conditions for Purity Analysis

ParameterCondition
Column C18, 3-5 µm particle size, 100-120 Å pore size, e.g., 4.6 x 150 mm
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient from 5% to 95% B over 20-30 minutes is typical.
Flow Rate 1.0 mL/min
Detection UV at 220 nm (for peptide backbone) and 280 nm (for aromatic residues), or 254/301 nm for Fmoc-containing compounds.
Column Temperature 25-40 °C
Mass Spectrometry

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the Fmoc-amino acids and the final peptide, thereby verifying their identity.

Side-Chain Protecting Groups and their Lability

The choice of side-chain protecting groups is critical in Fmoc-SPPS. These groups must be stable to the basic conditions of Fmoc deprotection but readily cleavable during the final acid treatment.

Protecting_Groups cluster_AA Amino Acid Side Chains cluster_PG Common Side-Chain Protecting Groups cluster_Cleavage Cleavage Condition Lys Lysine (-NH2) Boc Boc (tert-Butoxycarbonyl) Lys->Boc Asp Aspartic Acid (-COOH) tBu tBu (tert-Butyl) Asp->tBu Ser Serine (-OH) Ser->tBu Arg Arginine (-Guanidino) Pbf Pbf (Pentamethyldihydrobenzofuran-sulfonyl) Arg->Pbf Cys Cysteine (-SH) Trt Trt (Trityl) Cys->Trt TFA Strong Acid (TFA) Boc->TFA Acid Labile tBu->TFA Acid Labile Trt->TFA Acid Labile Pbf->TFA Acid Labile

Diagram 3: Common side-chain protecting groups in Fmoc-SPPS and their acid lability.

Table 5: Common Side-Chain Protecting Groups and their Relative Acid Lability

Amino AcidSide-Chain FunctionalityProtecting GroupRelative Acid Lability
Lys, Orn, Dab, DapAmineBoc, Mtt, ivDdeBoc: High; Mtt/ivDde: Very High (Orthogonal)
Asp, GluCarboxylic AcidOtBu, OAllOtBu: High; OAll: Orthogonal (Pd-catalyzed)
Ser, Thr, TyrHydroxyltBu, TrttBu: High; Trt: Very High
Asn, GlnAmideTrtVery High
ArgGuanidinoPbf, PmcHigh
HisImidazoleTrt, BocTrt: Very High; Boc: High
CysThiolTrt, Acm, StBuTrt: Very High; Acm: Orthogonal (Iodine); StBu: High
TrpIndoleBocHigh (prevents oxidation)

Note: "Very High" lability indicates cleavage with very dilute acid (e.g., 1-2% TFA in DCM), allowing for selective deprotection on-resin. "High" lability refers to cleavage with standard TFA cleavage cocktails.

Conclusion

Fmoc-protected amino acids are indispensable tools in modern peptide synthesis, enabling the efficient and reliable production of a vast array of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of their properties, synthesis, and application in SPPS, as detailed in this guide, is essential for any scientist working in this field. By carefully selecting reagents, optimizing protocols, and utilizing appropriate analytical techniques, researchers can successfully synthesize complex peptides with high purity and yield.

References

In-Depth Technical Guide to Fmoc-L-Thyroxine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the incorporation of Fmoc-L-thyroxine into synthetic peptides using solid-phase peptide synthesis (SPPS). It covers the mechanistic principles, detailed experimental protocols, potential challenges, and analytical characterization, serving as a vital resource for researchers engaged in the synthesis of thyroxine-containing peptides for therapeutic and research applications.

Introduction to this compound in Peptide Synthesis

Thyroxine (T4), a crucial hormone produced by the thyroid gland, plays a pivotal role in regulating metabolism, growth, and development. The synthesis of peptides containing thyroxine is of significant interest for studying thyroid hormone receptor interactions, developing novel therapeutic agents, and investigating autoimmune thyroid diseases. The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the most common and versatile method for solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, making it suitable for the incorporation of complex and sensitive amino acid derivatives like L-thyroxine.

This compound is the Nα-protected form of L-thyroxine, allowing its sequential addition to a growing peptide chain on a solid support. The bulky and chemically complex nature of the thyroxine residue, with its iodinated diphenyl ether structure, presents unique challenges in SPPS that require careful optimization of coupling and deprotection steps.

Core Mechanism of this compound Incorporation

The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-based SPPS. This process involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain and the subsequent coupling of the incoming this compound.

Fmoc Deprotection

The Fmoc group is removed by treatment with a secondary amine base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction.

A diagram illustrating the general Fmoc deprotection mechanism is provided below.

Fmoc_Deprotection Fmoc-NH-Peptide Fmoc-NH-Peptide Intermediate_Anion Intermediate Anion Fmoc-NH-Peptide->Intermediate_Anion + Piperidine Piperidine Piperidine Dibenzofulvene-Piperidine_Adduct Dibenzofulvene- Piperidine Adduct Intermediate_Anion->Dibenzofulvene-Piperidine_Adduct H2N-Peptide H₂N-Peptide Intermediate_Anion->H2N-Peptide β-elimination CO2 CO₂ Intermediate_Anion->CO2

Fmoc Deprotection Mechanism
Coupling of this compound

Following Fmoc deprotection and subsequent washing steps to remove the piperidine and the dibenzofulvene-piperidine adduct, the free N-terminal amine of the resin-bound peptide is ready for coupling with the next amino acid. For the incorporation of this compound, its carboxylic acid group must be activated to facilitate the formation of a stable amide bond.

Common activating agents for this purpose include uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive such as Oxyma Pure®.

A diagram of the coupling reaction is shown below.

Coupling_Reaction Fmoc-T4-COOH This compound Activated_Ester Activated Ester Fmoc-T4-COOH->Activated_Ester + Activating Agent Activating_Agent Activating Agent (e.g., HATU, HBTU) Fmoc-T4-Peptide-Resin Fmoc-T4-Peptide-Resin Activated_Ester->Fmoc-T4-Peptide-Resin + H₂N-Peptide-Resin H2N-Peptide-Resin H₂N-Peptide-Resin

Coupling of this compound

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of thyroxine-containing peptides.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier (Example)
This compound>98%Bachem, Chem-Impex
Rink Amide Resin100-200 meshNovabiochem
N,N-Dimethylformamide (DMF)Peptide synthesis gradeSigma-Aldrich
Piperidine>99%Acros Organics
HATU>98%GL Biochem
N,N-Diisopropylethylamine (DIPEA)>99.5%Alfa Aesar
Trifluoroacetic acid (TFA)Reagent gradeFisher Scientific
Triisopropylsilane (TIS)99%Oakwood Chemical
Dichloromethane (DCM)ACS gradeVWR
Diethyl etherAnhydrousJ.T. Baker
Protocol for this compound Coupling

Due to the steric bulk of the thyroxine side chain, a highly efficient coupling reagent and potentially extended reaction times are recommended to ensure complete acylation.

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin. Agitate the reaction mixture for at least 2 hours at room temperature. For difficult couplings, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40 °C), though this may increase the risk of side reactions.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: After a successful coupling, wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

Side-Chain Protection of Thyroxine

The phenolic hydroxyl group of the thyroxine side chain is generally left unprotected during Fmoc-SPPS. The acidity of this hydroxyl group is low enough that it does not typically interfere with the coupling reactions, especially when using uronium/aminium-based activators. Protection of this group, for instance with a benzyl (Bzl) or tert-butyl (tBu) group, would require an additional deprotection step that could compromise the integrity of the peptide or other side-chain protecting groups.

Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the solid support, and all permanent side-chain protecting groups are removed simultaneously.

  • Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). TIS is included as a scavenger to trap reactive carbocations generated during the cleavage of other side-chain protecting groups.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude thyroxine-containing peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed.

  • Detection: The peptide is detected by UV absorbance at 220 nm and 280 nm (due to the aromatic nature of thyroxine).

The purity of the collected fractions is assessed by analytical RP-HPLC, and the identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The large mass of the thyroxine residue (777.87 g/mol ) will be a key indicator in the mass spectrum.

Challenges and Considerations

The synthesis of thyroxine-containing peptides can present several challenges:

  • Steric Hindrance: The bulky nature of the thyroxine side chain can lead to incomplete coupling reactions. To mitigate this, the use of potent coupling reagents like HATU, extended coupling times, or double coupling strategies are recommended.

  • Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, there is a risk of peptide aggregation on the resin, which can hinder reagent access and lead to truncated or deletion sequences. The use of chaotropic salts or solvents that disrupt secondary structures can be beneficial.

  • Side Reactions: Although the phenolic hydroxyl of thyroxine is generally unreactive, care should be taken to avoid prolonged exposure to strong bases during deprotection, which could potentially lead to side reactions.

Experimental Workflow and Signaling Pathways

Synthetic thyroxine-containing peptides are valuable tools for studying thyroid hormone action. A common application is in the investigation of thyroid hormone receptor (TR) binding and subsequent signaling pathways.

Experimental Workflow: Thyroxine-Peptide-Receptor Binding Assay

The following diagram outlines a typical workflow for assessing the binding of a synthetic thyroxine-containing peptide to its receptor.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_binding Receptor Binding Assay cluster_analysis Data Analysis SPPS Fmoc-SPPS of Thyroxine-Peptide Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization Incubation Incubate Receptor with Radiolabeled T4 and Synthetic Peptide Characterization->Incubation Receptor_Prep Prepare Thyroid Hormone Receptor Receptor_Prep->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Binding_Curve Generate Competitive Binding Curve Quantification->Binding_Curve Ki_Determination Determine Ki Value Binding_Curve->Ki_Determination TR_Signaling cluster_cell Target Cell cluster_nucleus Nucleus T4_outside T4 Transport Membrane Transporter T4_outside->Transport T3_outside T3 T3_outside->Transport T4_inside T4 Transport->T4_inside Deiodinase Deiodinase T4_inside->Deiodinase T3_inside T3 Deiodinase->T3_inside TR_RXR TR/RXR Heterodimer T3_inside->TR_RXR CoR Co-repressor T3_inside->CoR dissociates TRE Thyroid Hormone Response Element (TRE) TR_RXR->TRE Transcription Gene Transcription TR_RXR->Transcription CoR->TR_RXR CoA Co-activator CoA->TR_RXR associates mRNA mRNA Transcription->mRNA

Technical Guide: Physical Properties and Applications of Fmoc-l-Thyroxine Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-l-thyroxine is a protected form of L-thyroxine, an essential thyroid hormone. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) group to the amino acid's alpha-amino group makes it a key building block in solid-phase peptide synthesis (SPPS).[1][2] This modification allows for the precise incorporation of the thyroxine moiety into peptide chains, facilitating the development of novel peptide-based therapeutics and research tools. This guide provides a comprehensive overview of the known physical properties of this compound powder, detailed experimental protocols for its characterization, and its primary application in peptide synthesis.

Physical Properties of this compound Powder

Quantitative data on the specific physical properties of this compound powder are not extensively available in public literature. However, key identifiers and properties of the related compound, L-thyroxine, are provided below for reference. It is crucial to note that the addition of the Fmoc protecting group will alter these properties.

PropertyThis compoundL-Thyroxine (for reference)
Appearance Data not availableBeige to light-tan powder
Molecular Weight 999.11 g/mol [3][4]776.87 g/mol [5][6]
CAS Number 151889-56-4[3][4]51-48-9[5]
Melting Point Data not available235-236 °C (decomposes)[7]
Solubility Data not availableSoluble in 4 M NH4OH in methanol (50 mg/mL), estimated water solubility ~0.2 mg/L.[5][7]
Storage Store at -20°C[8]Store at room temperature, protected from light and moisture.[9]

Experimental Protocols

The following are detailed, generalized methodologies for determining key physical properties of fine chemical powders like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[10][11]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[11][12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: If the this compound powder consists of large crystals, gently grind a small amount into a fine powder using a mortar and pestle. This ensures even heat distribution.[13]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the powder down. The packed sample height should be 2-3 mm.[14]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating (10-20 °C/minute) to get a preliminary range.

    • For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[13]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[13]

  • Purity Assessment: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.[11]

Solubility Assessment

Determining the solubility of this compound in various solvents is crucial for its application in peptide synthesis and other research areas.

Principle: The solubility is determined by adding increasing amounts of the solute to a fixed volume of solvent until saturation is reached. The polarity of the peptide or amino acid derivative, dictated by its amino acid composition, is a primary determinant of its solubility.[15]

Apparatus:

  • Vials or test tubes

  • Vortex mixer or sonicator

  • Analytical balance

  • Pipettes

  • A range of solvents (e.g., water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, dichloromethane (DCM))

Procedure:

  • Initial Qualitative Assessment:

    • Place a small, known amount of this compound powder (e.g., 1 mg) into separate vials.

    • Add a small volume (e.g., 100 µL) of each test solvent to the respective vials.

    • Vortex or sonicate the vials for a set period (e.g., 2 minutes) to aid dissolution.[16]

    • Visually inspect for complete dissolution (a clear solution with no visible particles).

  • Quantitative Determination:

    • If the substance dissolves, incrementally add more of the this compound powder until saturation is observed (i.e., solid material remains undissolved after thorough mixing).

    • If the substance does not dissolve, incrementally add more solvent until complete dissolution is achieved.

    • Record the mass of the solute and the volume of the solvent to calculate the solubility (e.g., in mg/mL).

  • Considerations for Fmoc-Amino Acids:

    • Due to the hydrophobic nature of the Fmoc group, Fmoc-protected amino acids often exhibit better solubility in organic solvents like DMF and DMSO, which are commonly used in solid-phase peptide synthesis.[17]

    • For peptides containing this compound, the overall amino acid sequence will dictate the solubility. Acidic peptides are more soluble in basic solutions, while basic peptides are more soluble in acidic solutions.[15] Highly hydrophobic peptides may require organic solvents for dissolution.[17]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] This technique allows for the construction of custom peptides with a specific sequence by sequentially adding amino acids to a growing chain that is attached to a solid resin support.[8] The Fmoc group protects the alpha-amino group of the thyroxine, preventing unwanted side reactions during the coupling of the next amino acid in the sequence.[2] The Fmoc group is stable to acidic conditions but is readily removed by a weak base, typically piperidine, allowing for the stepwise elongation of the peptide chain under mild conditions.[8][18]

Mandatory Visualization

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain during solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: This compound-OH + Activation Reagent (e.g., HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Synthesis Cleavage Final Cleavage from Resin (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Thyroxine- Containing Peptide Cleavage->Peptide

Caption: Workflow for this compound incorporation in SPPS.

References

Methodological & Application

Incorporation of Fmoc-L-Thyroxine into Peptides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroxine (T4), a key hormone produced by the thyroid gland, plays a crucial role in regulating metabolism, growth, and development. The incorporation of L-thyroxine into peptide sequences is a promising strategy for developing novel research tools and therapeutic agents. These synthetic peptides can be utilized to study thyroid hormone signaling pathways, develop targeted drug delivery systems, and create hormone analogs with modified pharmacokinetic properties.

This document provides detailed protocols and application notes for the incorporation of N-α-Fmoc-L-thyroxine into peptides using solid-phase peptide synthesis (SPPS). It covers the essential steps from resin selection and coupling to cleavage, purification, and characterization, with a focus on addressing the unique challenges posed by the bulky and chemically complex nature of the thyroxine residue.

Data Summary

Due to the sterically hindered nature of the di-iodinated diphenyl ether side chain of thyroxine, coupling efficiency can be a critical parameter. The choice of coupling reagent and reaction conditions significantly impacts the successful incorporation of Fmoc-L-thyroxine. Below is a summary of illustrative quantitative data for the coupling of this compound to a growing peptide chain on a solid support.

Table 1: Illustrative Coupling Efficiency of this compound with Various Reagents

Coupling ReagentActivation Time (min)Coupling Time (hr)Coupling Efficiency (%)Crude Purity (%)Overall Yield (%)
HBTU/HOBt/DIPEA52857060
HATU/HOAt/DIPEA51.5958075
DIC/HOBt104756555

Note: Data are illustrative and can vary depending on the peptide sequence, resin, and specific reaction conditions. Optimization is recommended for each specific synthesis.

Experimental Protocols

Materials and Reagents
  • This compound

  • Fmoc-protected amino acids

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU, DIC, HOBt, HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, phenol, thioanisole)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol 1: Solid-Phase Synthesis of a Thyroxine-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a generic tripeptide (H-Ala-Thyroxine-Gly-NH2) on Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • Dissolve Fmoc-Gly-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3x).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (this compound):

    • Note: Due to the steric hindrance of this compound, a more powerful coupling reagent like HATU is recommended.

    • Dissolve this compound (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 5 minutes.

    • Add the activated this compound solution to the resin.

    • Agitate for 4 hours at room temperature. A longer coupling time may be necessary.

    • Drain and wash the resin with DMF (3x).

    • Perform a Kaiser test. If incomplete, recouple using fresh reagents.

  • Fmoc Deprotection: Repeat step 2.

  • Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 3 with Fmoc-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail is critical to remove all protecting groups and cleave the peptide from the resin without causing side reactions. For peptides containing sensitive residues like thyroxine, a scavenger-rich cocktail is essential.[1]

  • Preparation of Cleavage Cocktail (Reagent K): Prepare a fresh solution of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1]

  • Cleavage Reaction:

    • Add the dried peptide-resin to a reaction vessel.

    • Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or a mixture of ACN/water).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions and analyze by analytical RP-HPLC and mass spectrometry.

    • Pool the fractions containing the pure peptide and lyophilize.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF MS.

    • Analytical RP-HPLC: Assess the purity of the final product.

    • Amino Acid Analysis (AAA): Determine the amino acid composition of the peptide to confirm the incorporation of thyroxine.

Mandatory Visualizations

Experimental Workflow for Thyroxine Peptide Synthesis

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_cleavage_purification Cleavage & Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA/Scavengers) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Precipitation->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: Workflow for the solid-phase synthesis of a thyroxine-containing peptide.

Logical Relationship of Key Synthesis Steps

Logical_Relationships Start Start: Resin Selection Fmoc_Deprotection Fmoc Deprotection Start->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Standard Amino Acids Thyroxine_Coupling This compound Coupling (Optimized Conditions) Fmoc_Deprotection->Thyroxine_Coupling Thyroxine Position Coupling->Fmoc_Deprotection Thyroxine_Coupling->Fmoc_Deprotection Cleavage Cleavage & Deprotection Thyroxine_Coupling->Cleavage Purification Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End End: Pure Peptide Analysis->End

Caption: Logical flow of key steps in thyroxine peptide synthesis.

Potential Challenges and Solutions

  • Steric Hindrance: The bulky nature of the thyroxine side chain can lead to incomplete coupling.

    • Solution: Use more potent coupling reagents like HATU or COMU. Increase the coupling time and temperature (e.g., up to 60 °C for difficult couplings). Double coupling may be necessary.

  • Phenolic Hydroxyl Group: The hydroxyl group on the outer phenyl ring of thyroxine is acidic and can potentially undergo side reactions.

    • Solution: While often left unprotected in Fmoc-SPPS, for sensitive sequences or prolonged synthesis, protection with a tert-butyl (tBu) group may be considered. However, this adds complexity to the synthesis and deprotection steps.

  • Solubility: Thyroxine-containing peptides can have poor solubility in standard solvents.

    • Solution: During purification, use solvent systems containing organic acids like formic acid or acetic acid to improve solubility. The use of chaotropic agents during synthesis is another option for "difficult sequences".

  • Cleavage-Related Side Reactions: The electron-rich aromatic rings of thyroxine can be susceptible to modification by carbocations generated during TFA cleavage.

    • Solution: Use a scavenger-rich cleavage cocktail such as Reagent K, which contains phenol and thioanisole to trap reactive species.[1]

Applications

  • Probing Hormone-Receptor Interactions: Synthetic thyroxine-containing peptides can be used as tools to study the binding and activation of thyroid hormone receptors.

  • Development of Novel Therapeutics: Modification of the peptide backbone can lead to analogs with improved stability, altered receptor selectivity, and targeted delivery to specific tissues.

  • Diagnostic Tools: Labeled thyroxine peptides can be developed for use in immunoassays and other diagnostic applications.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a viable but challenging endeavor. Careful selection of coupling reagents, optimization of reaction conditions, and the use of appropriate cleavage cocktails are essential for success. The protocols and guidelines presented in this document provide a framework for researchers to synthesize these valuable molecules for a wide range of applications in biology and medicine.

References

Application Notes and Protocols for the Deprotection of Fmoc-L-Thyroxine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the deprotection of 9-fluorenylmethoxycarbonyl (Fmoc) protected L-thyroxine during Solid-Phase Peptide Synthesis (SPPS). The successful incorporation of the sterically bulky and electronically unique amino acid, L-thyroxine, into peptide chains requires careful optimization of the Fmoc deprotection step to ensure high yields and purity.

Introduction

L-thyroxine, a critical thyroid hormone, is an attractive component for the design of novel peptide-based therapeutics and probes. Its incorporation into peptides via SPPS is often challenging due to its significant steric hindrance and the electron-rich nature of its diiodotyrosine ether side chain. The standard Fmoc deprotection conditions, typically 20% piperidine in N,N-dimethylformamide (DMF), may prove suboptimal, leading to incomplete deprotection, aggregation, and potential side reactions. This document outlines the standard protocol and discusses critical considerations and alternative strategies for the efficient deprotection of Fmoc-L-thyroxine.

Challenges in this compound Deprotection

The primary challenges associated with the deprotection of this compound in SPPS include:

  • Steric Hindrance: The bulky diphenyl ether structure of the thyroxine side chain can sterically hinder the approach of the deprotecting base (e.g., piperidine) to the Fmoc group, potentially slowing down the reaction rate and leading to incomplete deprotection.

  • Aggregation: Peptides containing bulky and hydrophobic residues like thyroxine have a higher tendency to aggregate on the solid support. This aggregation can further limit reagent accessibility and result in truncated or deletion sequences.

  • Side Reactions: While specific side reactions for thyroxine during Fmoc deprotection are not extensively documented in publicly available literature, the general principles of SPPS suggest that prolonged exposure to basic conditions could potentially lead to side-chain modifications or degradation, although the thyroxine side chain is generally stable under these conditions.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes the standard conditions for Fmoc deprotection using piperidine. Monitoring for completion is crucial when incorporating sterically hindered amino acids like L-thyroxine.

Reagents:

  • This compound-loaded resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM) (peptide synthesis grade)

Procedure:

  • Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 3-5 minutes at room temperature.

  • Main Deprotection: Drain the deprotection solution and add a fresh portion of the deprotection solution to the resin. Continue agitation for an additional 15-20 minutes at room temperature.

  • Monitoring (Optional but Recommended): To ensure complete deprotection, a small sample of the solution can be taken for UV analysis to monitor the release of the fluorenyl group. A plateau in absorbance indicates the completion of the reaction.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • DCM Wash: Perform a final wash with DCM (2-3 times) to prepare the resin for the subsequent coupling step.

Protocol 2: Optimized Deprotection with DBU for Hindered Residues

For cases where standard piperidine treatment results in incomplete deprotection due to steric hindrance, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed. Caution is advised as DBU is a very strong base and can promote side reactions if not used carefully.

Reagents:

  • This compound-loaded resin

  • Optimized Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct.

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

Procedure:

  • Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add the optimized deprotection solution to the resin. Agitate the mixture for 2-5 minutes at room temperature. Due to the higher basicity of DBU, shorter reaction times are typically sufficient.

  • Monitoring: Closely monitor the reaction progress to avoid over-exposure to the strong base.

  • Washing: Drain the deprotection solution and immediately wash the resin extensively with DMF (at least 7-10 times) to completely remove DBU and byproducts.

  • DCM Wash: Perform a final wash with DCM (2-3 times).

Data Presentation

Due to the limited availability of specific quantitative data for the deprotection of this compound in peer-reviewed literature, the following table provides a comparative summary of deprotection conditions for standard versus sterically hindered amino acids, which can serve as a guideline for optimizing thyroxine-containing peptide synthesis.

ParameterStandard Amino AcidsSterically Hindered Amino Acids (e.g., L-Thyroxine)
Deprotection Reagent 20% Piperidine in DMF20% Piperidine in DMF (extended time) or 2% DBU/2% Piperidine in DMF
Deprotection Time 2 x 10 minutes2 x 15-20 minutes (with Piperidine) or 1-2 x 2-5 minutes (with DBU)
Monitoring RecommendedCrucial
Potential Issues Incomplete deprotection with aggregation-prone sequences.Incomplete deprotection, aggregation.
Mitigation Strategies Use of stronger coupling reagents.Extended deprotection, use of DBU, chaotropic agents.

Visualizations

Experimental Workflow for this compound Deprotection

Fmoc_Deprotection_Workflow start This compound Resin swell Swell Resin in DMF start->swell deprotect1 Initial Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect1 deprotect2 Main Deprotection (Fresh Reagent) deprotect1->deprotect2 wash_dmf Wash with DMF (Multiple Cycles) deprotect2->wash_dmf wash_dcm Wash with DCM wash_dmf->wash_dcm end Free Amine on L-Thyroxine-Resin wash_dcm->end

Caption: Standard workflow for the deprotection of this compound in SPPS.

Decision Pathway for Deprotection Strategy

Deprotection_Strategy start Incorporate This compound standard_deprotection Standard Deprotection (20% Piperidine/DMF) start->standard_deprotection monitoring Monitor Deprotection (e.g., UV analysis) standard_deprotection->monitoring complete Deprotection Complete monitoring->complete Yes incomplete Incomplete Deprotection monitoring->incomplete No proceed Proceed to Next Coupling complete->proceed extended_time Extend Deprotection Time incomplete->extended_time use_dbu Use Stronger Base (e.g., 2% DBU/Piperidine) incomplete->use_dbu extended_time->monitoring use_dbu->monitoring

Caption: Decision-making process for optimizing this compound deprotection.

Conclusion

The successful solid-phase synthesis of peptides containing L-thyroxine is achievable with careful attention to the Fmoc deprotection step. While standard protocols using 20% piperidine in DMF can be effective, the inherent steric bulk of thyroxine necessitates rigorous monitoring for complete deprotection. In instances of incomplete deprotection, extending the reaction time or employing a stronger, non-nucleophilic base like DBU can be effective strategies. Researchers should carefully validate their deprotection conditions to ensure the integrity and purity of the final thyroxine-containing peptide.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Thyroxine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of synthetic thyroxine-containing peptides using reversed-phase high-performance liquid chromatography (RP-HPLC). Thyroxine, a critical thyroid hormone, imparts significant hydrophobicity to peptides, presenting unique challenges and considerations for achieving high purity. This document outlines a comprehensive workflow from crude peptide preparation to final lyophilization, including analytical method development, preparative scale-up, and post-purification processing. The protocols are intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of modified peptides.

Introduction

Thyroxine (T4), an iodinated derivative of the amino acid tyrosine, plays a crucial role in regulating metabolism.[1][2] Incorporating thyroxine into peptide sequences is a key strategy in developing novel therapeutics and research tools. Following solid-phase peptide synthesis (SPPS), the crude product is a complex mixture containing the desired peptide along with impurities such as truncated sequences, deletion sequences, and byproducts from protecting group cleavage.[1] RP-HPLC is the standard and most effective method for purifying synthetic peptides, separating molecules based on their hydrophobicity.[1][3]

The presence of the highly hydrophobic thyroxine residue requires careful optimization of HPLC parameters to achieve efficient separation and high recovery. This note details a robust method using a C18 stationary phase and a water/acetonitrile mobile phase system with trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp, symmetrical peaks.[4] We also discuss considerations for scaling the method from analytical to preparative chromatography and subsequent counter-ion exchange.

Experimental Workflow

The overall process for purifying a synthetic thyroxine-containing peptide involves several sequential stages, from the initial cleavage of the peptide from the synthesis resin to the final characterization of the purified product.

Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_pretreatment Pre-Purification cluster_hplc HPLC Purification cluster_post Post-Purification SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Dissolution Dissolution in Aqueous Buffer Precipitation->Dissolution Analytical Analytical HPLC (Method Development) Dissolution->Analytical Preparative Preparative RP-HPLC (Scale-Up) Analytical->Preparative Fractionation Fraction Collection Preparative->Fractionation Analysis Purity Analysis (Analytical HPLC & MS) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalQC Final QC Lyophilization->FinalQC

Figure 1. General workflow for thyroxine peptide purification.

Materials and Equipment

Reagents
  • HPLC Grade Water: Milli-Q® or equivalent

  • HPLC Grade Acetonitrile (ACN): Fisher Scientific or equivalent

  • Trifluoroacetic Acid (TFA), Sequenal™ Grade: Thermo Scientific™[5]

  • Crude Thyroxine-Peptide: Synthesized via SPPS

  • Cold Diethyl Ether: For precipitation

  • Nitrogen Gas: For drying

Equipment
  • Analytical HPLC System: Agilent 1260 Infinity II or equivalent with UV detector

  • Preparative HPLC System: Waters AutoPurification System or equivalent with UV detector and fraction collector

  • Mass Spectrometer (MS): LC/MS system for mass verification

  • Analytical Column: C18, 5 µm, 100 Å, 4.6 x 150 mm

  • Preparative Column: C18, 5 µm, 100 Å, 21.2 x 150 mm

  • Lyophilizer (Freeze-Dryer)

  • Centrifuge

  • Vortex Mixer

Experimental Protocols

Protocol 1: Crude Peptide Preparation
  • Cleavage: Following SPPS, cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

  • Precipitation: Transfer the cleavage solution into a centrifuge tube. Add 9-10 volumes of cold diethyl ether to precipitate the crude peptide.[6]

  • Washing: Centrifuge the mixture at 3300 rpm for 5 minutes to form a pellet. Decant the ether.

  • Repeat: Resuspend the pellet in fresh cold ether and repeat the centrifugation and decanting process 3-4 times to remove scavengers and residual TFA.[6]

  • Drying: After the final wash, allow the ether to evaporate overnight from the open tube to yield the dry, crude peptide powder.

Protocol 2: Analytical HPLC Method Development

This step is crucial for optimizing the separation before scaling up to preparative HPLC.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL. If solubility is an issue, a small amount of ACN or DMSO can be added.

  • Scouting Gradient: Run a broad, linear gradient to determine the approximate ACN concentration required to elute the peptide.

    • Column: C18, 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm and 280 nm

    • Injection Volume: 10-20 µL

  • Optimized Gradient: Based on the scouting run, design a shallower, focused gradient around the elution point of the target peptide to maximize resolution from impurities.[4]

Table 1: Example Analytical HPLC Gradients

Time (min) Scouting Gradient (%B) Optimized Gradient (%B)
0.0525
25.09555
30.09595
32.0595
35.0525
Protocol 3: Preparative HPLC Scale-Up and Purification

The goal of scaling up is to maintain the separation quality achieved at the analytical scale while processing a larger amount of material.[7][8]

  • Adjust Flow Rate: Scale the flow rate based on the cross-sectional area of the preparative column relative to the analytical column.

    • Formula: Flow Rateprep = Flow Rateanalyt x (IDprep2 / IDanalyt2)

    • Example: 1.0 mL/min x (21.22 / 4.62) ≈ 21.2 mL/min

  • Adjust Gradient Time: To maintain the same gradient slope (%B/column volume), the gradient duration must be adjusted.

  • Sample Loading: Dissolve the crude peptide in a minimal volume of Mobile Phase A. The maximum loading capacity depends on the peptide and column but can range from tens to hundreds of milligrams.[9]

  • Purification Run:

    • Column: C18, 21.2 x 150 mm

    • Flow Rate: 21.2 mL/min

    • Detection: 220 nm

    • Gradient: Use the optimized gradient profile from the analytical run.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.

Table 2: Preparative HPLC Parameters

ParameterSetting
Column C18, 5 µm, 100 Å, 21.2 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 21.2 mL/min
Crude Sample Load 50 - 150 mg
Detection 220 nm
Fraction Size 10 - 15 mL
Protocol 4: Post-Purification Processing
  • Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method and confirm the mass of the product by MS.

  • Pooling: Combine all fractions with the desired purity (typically >95%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize for 24-48 hours until a dry, fluffy powder is obtained. This is the final peptide as a TFA salt.

  • Final QC: Perform a final analytical HPLC and MS analysis to confirm the purity and identity of the final product.

Thyroxine Signaling and Purification Logic

Thyroxine exerts its effects primarily through nuclear thyroid hormone receptors (TRs), which modulate gene expression. The purification strategy is designed to isolate the full-length, correctly folded thyroxine-peptide from synthesis-related impurities.

SignalingAndLogic cluster_signaling Thyroxine Signaling Pathway (Simplified) cluster_logic Purification Logic T4 Thyroxine (T4) Cell Target Cell T4->Cell T3 Triiodothyronine (T3) Cell->T3 Deiodinase TR Thyroid Receptor (TRα/TRβ) T3->TR TRE Thyroid Response Element (on DNA) TR->TRE Gene Gene Expression (Metabolic Regulation) TRE->Gene Crude Crude Peptide Mixture Hydrophobic Hydrophobic Interaction (T4 & C18 Column) Crude->Hydrophobic Elution Gradient Elution (Increasing %ACN) Hydrophobic->Elution Separation Separation Elution->Separation Pure Pure Thyroxine-Peptide Separation->Pure Collect Peak

Figure 2. Thyroxine signaling and purification principle.

Data and Results

The success of the purification is evaluated based on purity, yield, and identity confirmation.

Table 3: Representative Purification Results for a 15-Residue Thyroxine-Peptide

ParameterValueMethod
Crude Purity ~65%Analytical HPLC
Crude Peptide Loaded 120 mg-
Purified Peptide Yield 68 mg (56.7%)Gravimetric
Final Purity >98%Analytical HPLC (220 nm)
Observed Mass [M+H]+ Matches TheoreticalMass Spectrometry
Appearance White, fluffy solidVisual Inspection
Counter-ion TFA-

Column and Ion-Pairing Agent Considerations

  • Column Chemistry: While C18 is the standard for most peptides, a C8 column can also be effective.[10] C8 columns are less hydrophobic and may provide better resolution for very hydrophobic peptides by reducing excessive retention.[11][12][13] A comparison run on an analytical C8 column may be warranted if C18 purification is suboptimal.

  • Ion-Pairing Agents: TFA is highly effective but can be problematic for cell-based assays and can suppress the signal in mass spectrometry.[14] Alternative agents like formic acid (FA) can be used, though they may result in broader peaks.[15] If TFA must be removed, a post-purification ion exchange step (e.g., exchanging for acetate or hydrochloride salts) is necessary.

Conclusion

The protocol described provides a reliable and systematic approach for the purification of synthetic thyroxine-containing peptides. By optimizing the separation at the analytical scale and methodically scaling up to a preparative scale, researchers can achieve high purity and yield. The inherent hydrophobicity of thyroxine necessitates a focused gradient for effective separation. This method serves as a foundational template that can be adapted for a wide range of thyroxine-modified peptides, facilitating advancements in endocrine research and therapeutic development.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Fmoc-L-Thyroxine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids, such as L-thyroxine, into peptides is a critical strategy in drug discovery and chemical biology for developing novel therapeutic agents and research tools. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS). Consequently, robust analytical methods are required to monitor the synthesis and ensure the purity and identity of Fmoc-L-thyroxine containing peptides. Mass spectrometry, coupled with high-performance liquid chromatography (LC-MS), is the definitive technique for this purpose.

These application notes provide a comprehensive overview and detailed protocols for the successful mass spectrometry analysis of this compound peptides. The methodologies cover sample preparation, LC-MS/MS analysis, and data interpretation, tailored for researchers in peptide chemistry and drug development.

Experimental Protocols

Sample Preparation from Solid-Phase Synthesis Resin

Objective: To cleave the this compound peptide from the solid support and prepare it for LC-MS analysis.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) (95%), Triisopropylsilane (TIPS) (2.5%), Water (2.5%)

  • Diethylether (cold)

  • Acetonitrile (ACN)

  • Deionized water

  • 0.1% Formic acid (FA) in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

  • Microcentrifuge tubes

  • Nitrogen gas source

Protocol:

  • Transfer a small amount of the peptide-bound resin (approx. 2-5 mg) to a microcentrifuge tube.

  • Add 200 µL of the freshly prepared cleavage cocktail to the resin.

  • Incubate the mixture at room temperature for 2-3 hours with occasional vortexing to ensure complete cleavage and deprotection of acid-labile side-chain protecting groups (note: the Fmoc group is retained).

  • Filter the resin using a micro-spin filter or by carefully pelleting the resin and transferring the supernatant to a new tube.

  • Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether to the TFA solution.

  • Vortex the mixture and centrifuge at 10,000 x g for 5 minutes to pellet the peptide.

  • Carefully decant the diethyl ether.

  • Wash the peptide pellet with another 1 mL of cold diethyl ether to remove residual scavengers and by-products. Centrifuge and decant again.

  • Briefly dry the peptide pellet under a gentle stream of nitrogen gas to remove excess ether. Do not over-dry.

  • Reconstitute the peptide in a suitable solvent for LC-MS analysis, such as a 50:50 mixture of Mobile Phase A and B, to a final concentration of approximately 1 mg/mL.

  • Vortex to dissolve the peptide completely. The sample is now ready for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To separate the this compound peptide from impurities and to determine its molecular weight and sequence information through fragmentation.

Instrumentation and Columns:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Quadrupole Time-of-Flight) equipped with an electrospray ionization (ESI) source.[1][2]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for efficient peptide separation.[3]

LC Method Parameters:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient | 5% to 95% B over 10 minutes |

MS Method Parameters:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
MS1 Scan Range m/z 300-2000
MS/MS Scan Data-Dependent Acquisition (Top 3 most intense ions)
Collision Energy Ramped (e.g., 20-40 eV)

| Collision Gas | Argon |

Data Presentation

Expected Molecular Weights

The table below provides an example of expected monoisotopic molecular weights for a hypothetical this compound containing peptide (Fmoc-Ala-Thyroxine-Gly).

Peptide SequenceChemical FormulaMonoisotopic Mass (Da)
Fmoc-Ala-T4-GlyC52H45I4N4O91344.97
Quantitative Analysis Summary

For quantitative studies, a calibration curve can be generated using a purified standard of the this compound peptide. The following table illustrates a representative quantification dataset.

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.578,912
1.0162,450
5.0815,670
10.01,654,321

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from peptide synthesis to mass spectrometry analysis.

Workflow SPPS Solid-Phase Peptide Synthesis (this compound Incorporation) Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Reconstitution Sample Reconstitution (0.1% Formic Acid in ACN/H2O) Precipitation->Reconstitution LCMS LC-MS/MS Analysis (C18, ESI+) Reconstitution->LCMS DataAnalysis Data Analysis (MW Confirmation & Purity) LCMS->DataAnalysis Fragmentation cluster_peptide Peptide Backbone cluster_fragments Fragmentation Points Fmoc Fmoc-NH AA1 Amino Acid 1 (e.g., Alanine) Fmoc->AA1 Amide Bond 1 b1 b1 Fmoc->b1 T4 L-Thyroxine Residue AA1->T4 Amide Bond 2 y2 y2 AA1->y2 b2 b2 AA1->b2 AA2 Amino Acid 2 (e.g., Glycine) T4->AA2 Amide Bond 3 y1 y1 T4->y1 COOH COOH AA2->COOH Amide Bond 4

References

Application Notes and Protocols: Fmoc-L-Thyroxine as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-thyroxine is the Nα-9-fluorenylmethyloxycarbonyl protected form of L-thyroxine, the synthetically manufactured thyroid hormone. While L-thyroxine is a critical therapeutic agent and is extensively monitored, this compound serves a distinct and vital role in the synthesis of complex peptides and as a potential analytical reference material. Its primary application is as a building block in solid-phase peptide synthesis (SPPS) to incorporate the thyroxine moiety into peptide sequences.[1][] The Fmoc protecting group provides a base-labile protecting moiety for the α-amino group, allowing for controlled and stepwise elongation of peptide chains.[1]

As an analytical reference standard, this compound would be essential for the accurate quantification and identification of the compound in synthetic preparations and for the validation of analytical methods used to monitor its purity and stability. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard.

Data Presentation: Physicochemical and Quality Control Parameters

The following tables summarize the typical physicochemical properties and quality control specifications for a reference standard grade of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C30H23I4NO6
Molecular Weight 999.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and Methanol
Melting Point Not available

Table 2: Quality Control Specifications for this compound Reference Standard

ParameterSpecificationMethod
Purity (HPLC) ≥ 98.0%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Identity Conforms to the structure1H NMR, 13C NMR, Mass Spectrometry (MS)
Enantiomeric Purity ≤ 0.5% D-enantiomerChiral HPLC
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents To be specified based on synthesisGas Chromatography (GC)

Experimental Protocols

Protocol for Purity Determination by RP-HPLC

This protocol outlines a general method for determining the purity of this compound using RP-HPLC.

a. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

b. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

c. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm (for Fmoc group) and 225 nm (for thyroxine)
Injection Volume 10 µL

d. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

e. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

Protocol for Identity Confirmation by LC-MS

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of this compound.

a. Materials and Reagents:

  • This compound sample

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

b. Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

c. Chromatographic and MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-100% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive and Negative
Mass Range m/z 100-1500

d. Sample Preparation:

  • Dissolve a small amount of this compound in methanol to a final concentration of approximately 10 µg/mL.

e. Procedure:

  • Inject the sample into the LC-MS system.

  • Acquire the total ion chromatogram and the mass spectrum of the main peak.

  • Confirm the presence of the [M+H]+ and/or [M-H]- ions corresponding to the molecular weight of this compound (999.12 g/mol ).

Protocol for Structural Confirmation by NMR Spectroscopy

This protocol provides a general guideline for confirming the structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

a. Materials and Reagents:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) with TMS as an internal standard.

b. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

c. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

d. Procedure:

  • Acquire 1H NMR and 13C NMR spectra.

  • Analyze the spectra for the characteristic chemical shifts and coupling constants of the protons and carbons in the Fmoc and L-thyroxine moieties. The spectra should be consistent with the known structure of the molecule.

Visualizations

Experimental Workflow for Purity and Identity Determination

Caption: Workflow for the analytical characterization of this compound.

Thyroid Hormone Signaling Pathway

Since this compound is a protected, inactive form, the relevant biological pathway is that of its active counterpart, L-thyroxine (T4) and its more potent metabolite, triiodothyronine (T3).

G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T4_in T4 transporter Transporter Proteins (e.g., MCT8) T4_in->transporter T3_in T3 T3_in->transporter T4_cyto T4 transporter->T4_cyto Transport T3_cyto T3 transporter->T3_cyto Transport deiodinase Deiodinase T4_cyto->deiodinase Conversion T3_nuc T3 T3_cyto->T3_nuc Translocation deiodinase->T3_cyto TR Thyroid Hormone Receptor (TR) T3_nuc->TR RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerizes with TRE Thyroid Hormone Response Element (TRE) on DNA RXR->TRE Binds to gene_exp Target Gene Transcription TRE->gene_exp Regulates

Caption: Simplified overview of the thyroid hormone signaling pathway.[3][4][5]

References

Application Notes and Protocols: Storage and Handling of Fmoc-L-Thyroxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the proper storage and handling of Fmoc-L-thyroxine. Adherence to these procedures is crucial for maintaining the integrity, stability, and performance of the compound in research and development applications.

Introduction

This compound is a derivative of the thyroid hormone L-thyroxine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the primary amine. This modification is common in solid-phase peptide synthesis (SPPS) to enable the site-specific incorporation of thyroxine into peptide chains. The inherent chemical nature of both the thyroxine backbone and the Fmoc group necessitates specific storage and handling procedures to prevent degradation. Thyroxine itself is sensitive to light, temperature, and pH, while the Fmoc group is notably base-labile.

Physicochemical Properties and Stability

A summary of the key physicochemical and stability data for L-thyroxine is provided below. While specific quantitative stability data for this compound is not extensively available, the stability profile of the parent molecule, L-thyroxine, offers crucial guidance. The presence of the light-sensitive Fmoc group suggests that precautions against photodegradation should be strictly followed.

PropertyValue/InformationSource
Molecular Formula C30H21I4NO6N/A
Molecular Weight 999.11 g/mol N/A
Appearance Off-white to pale yellow solidGeneral observation
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] Sparingly soluble in aqueous buffers.[1][1]
Storage Temperature Long-term: -20°C; Short-term: 4°C[1][2]
Light Sensitivity L-thyroxine is sensitive to light.[3] The Fmoc group can also be light-sensitive. Therefore, the compound should be protected from light.[3]
pH Sensitivity L-thyroxine stability is pH-dependent, with degradation observed at both acidic and alkaline pH.[4][5] The Fmoc group is labile in basic conditions.[4][5]
Thermal Stability L-thyroxine is sensitive to high temperatures.[3][6][3][6]

Storage and Handling Protocols

Long-Term Storage

Protocol:

  • Upon receipt, store the vial of this compound at -20°C in a light-protected container (e.g., an amber vial placed inside a freezer box).

  • Ensure the container is tightly sealed to prevent moisture entry.

  • Maintain a detailed inventory of the compound, including date of receipt and lot number.

Handling and Weighing

Workflow for Handling this compound:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage of Solution Warm_Up Allow vial to equilibrate to room temperature in a desiccator Weigh Weigh the required amount in a low-light environment Warm_Up->Weigh Add_Solvent Add appropriate solvent (e.g., DMSO) Weigh->Add_Solvent Vortex Vortex gently to dissolve Add_Solvent->Vortex Inert_Gas Purge headspace with inert gas (optional but recommended) Vortex->Inert_Gas Aliquot Aliquot into light-protected tubes Inert_Gas->Aliquot Store_Frozen Store at -20°C or -80°C Aliquot->Store_Frozen G Start Start with resin-bound peptide Deprotection Fmoc Deprotection (20% piperidine in DMF) Start->Deprotection Wash_1 Wash with DMF Deprotection->Wash_1 Coupling Couple this compound (with HBTU/HOBt/DIPEA in DMF) Wash_1->Coupling Wash_2 Wash with DMF Coupling->Wash_2 Next_AA Continue with next amino acid or proceed to cleavage Wash_2->Next_AA Next_AA->Deprotection Next AA Cleavage Cleave peptide from resin and remove side-chain protecting groups Next_AA->Cleavage Final AA End Purify peptide Cleavage->End G cluster_cell Cell cluster_nucleus Nucleus T4 Thyroxine (T4) Transporter Membrane Transporters T4->Transporter Deiodinase Deiodinase T4->Deiodinase in cytoplasm T3 Triiodothyronine (T3) TR Thyroid Hormone Receptor (TR) T3->TR Transporter->T4 Deiodinase->T3 RXR Retinoid X Receptor (RXR) TR->RXR heterodimerizes with TRE Thyroid Hormone Response Element (TRE) RXR->TRE binds to Gene_Expression Target Gene Expression TRE->Gene_Expression regulates

References

Application Notes and Protocols for Fmoc-L-Thyroxine Conjugation to Carrier Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-thyroxine (T4), a crucial thyroid hormone, is a small molecule that, on its own, is generally non-immunogenic. To elicit an antibody response for use in immunoassays or other applications, it must be conjugated to a larger carrier protein, thereby acting as a hapten. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino acid moiety of L-thyroxine allows for specific conjugation through its carboxyl group to the amine residues of carrier proteins. This document provides detailed protocols for the conjugation of Fmoc-L-thyroxine to two commonly used carrier proteins, Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH), using the carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Principle of Conjugation

The conjugation method is based on a two-step carbodiimide reaction. First, the carboxyl group of this compound is activated by EDC in the presence of NHS to form a more stable NHS-ester. This activated hapten then readily reacts with the primary amine groups (e.g., from lysine residues) on the carrier protein to form stable amide bonds.

Materials and Reagents

  • This compound

  • Bovine Serum Albumin (BSA)

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • 0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Sephadex G-25 or equivalent desalting column

  • Spectrophotometer (UV-Vis)

Experimental Protocols

Protocol 1: Conjugation of this compound to Bovine Serum Albumin (BSA)

1. Preparation of Reagents:

  • This compound Solution: Dissolve this compound in a minimal amount of DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • BSA Solution: Dissolve BSA in 0.1 M MES buffer, pH 6.0, to a final concentration of 10 mg/mL.

  • EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS in 0.1 M MES buffer, pH 6.0. For a typical reaction, a 10-fold molar excess of EDC and NHS over this compound is recommended.

2. Activation of this compound:

  • In a microcentrifuge tube, combine this compound solution with the freshly prepared EDC/NHS solution.

  • The molar ratio of this compound:EDC:NHS should be approximately 1:10:10.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the this compound-NHS ester.

3. Conjugation to BSA:

  • Add the activated this compound-NHS ester solution dropwise to the BSA solution while gently stirring.

  • A typical molar ratio of this compound to BSA for initial experiments is 20:1 to 40:1.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS (pH 7.4).

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

4. Purification of the Conjugate:

  • To remove unreacted this compound and crosslinking reagents, dialyze the reaction mixture against PBS (pH 7.4) at 4°C. Use a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa.

  • Change the dialysis buffer 3-4 times over 24-48 hours.

  • Alternatively, the conjugate can be purified using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

5. Characterization and Storage:

  • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).

  • Estimate the hapten-to-protein ratio by UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for protein) and at the absorbance maximum of this compound (around 302 nm in an acidic mobile phase)[1].

  • Store the purified conjugate at -20°C in aliquots.

Protocol 2: Conjugation of this compound to Keyhole Limpet Hemocyanin (KLH)

The protocol for conjugating this compound to KLH is similar to that for BSA, with some modifications due to the larger size and lower solubility of KLH.

1. Preparation of Reagents:

  • This compound Solution: Prepare as described in Protocol 1.

  • KLH Solution: KLH is often supplied as a suspension. If lyophilized, reconstitute in 0.1 M MES buffer, pH 6.0, to a concentration of 10 mg/mL. Due to its lower solubility, ensure it is well-suspended.

  • EDC/NHS Solution: Prepare fresh as described in Protocol 1.

2. Activation of this compound:

  • Follow the same procedure as in Protocol 1.

3. Conjugation to KLH:

  • Add the activated this compound-NHS ester solution dropwise to the KLH suspension while gently stirring.

  • A molar ratio of 50:1 to 100:1 (this compound:KLH) is a good starting point.

  • Adjust the pH to 7.2-7.5 with PBS (pH 7.4).

  • Incubate for 2-4 hours at room temperature with continuous, gentle agitation to keep the KLH in suspension.

4. Purification of the Conjugate:

  • Due to the large size of KLH, dialysis is an effective purification method. Dialyze against PBS (pH 7.4) at 4°C using a 10 kDa MWCO membrane for 48 hours with several buffer changes.

  • Centrifuge the dialyzed conjugate at a low speed (e.g., 1000 x g) to remove any precipitated material.

5. Characterization and Storage:

  • Determine the protein concentration and estimate the hapten density as described for the BSA conjugate.

  • Store the KLH conjugate at -20°C.

Data Presentation

Table 1: Recommended Molar Ratios and Reaction Conditions for Conjugation

ParameterFmoc-L-T4 to BSA ConjugationFmoc-L-T4 to KLH Conjugation
Molar Ratios
Fmoc-L-T4 : EDC : NHS1 : 10 : 101 : 10 : 10
Fmoc-L-T4 : Carrier Protein20:1 to 40:150:1 to 100:1
Reaction Conditions
Activation Time15 - 30 minutes15 - 30 minutes
Conjugation Time2-4 hours at RT or overnight at 4°C2-4 hours at RT
Activation Buffer0.1 M MES, pH 6.00.1 M MES, pH 6.0
Conjugation BufferPBS, pH 7.2-7.5PBS, pH 7.2-7.5
Purification
MethodDialysis (10 kDa MWCO) or Desalting ColumnDialysis (10 kDa MWCO)
BufferPBS, pH 7.4PBS, pH 7.4

Visualization of Workflow and Reaction

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Hapten Activation cluster_conjugation 3. Conjugation Reaction cluster_purification 4. Purification cluster_characterization 5. Characterization & Storage prep_t4 Prepare Fmoc-L-T4 in DMF activation Mix Fmoc-L-T4, EDC, and NHS (15-30 min at RT) prep_t4->activation prep_carrier Prepare Carrier Protein (BSA or KLH) in MES Buffer conjugation Add activated hapten to carrier protein (2-4 hours at RT or overnight at 4°C) prep_carrier->conjugation prep_edc_nhs Prepare fresh EDC/NHS in MES Buffer prep_edc_nhs->activation activation->conjugation purification Dialysis or Desalting Column to remove unreacted components conjugation->purification characterization Determine Protein Concentration and Hapten Density (UV-Vis) purification->characterization storage Store conjugate at -20°C characterization->storage

Caption: Experimental workflow for this compound conjugation to carrier proteins.

conjugation_reaction cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation T4_COOH This compound-COOH Activated_T4 This compound-NHS Ester T4_COOH->Activated_T4 + EDC_NHS EDC + NHS EDC_NHS->Activated_T4 Conjugate This compound-Carrier Conjugate Activated_T4->Conjugate Carrier_NH2 Carrier Protein-NH2 Carrier_NH2->Conjugate +

Caption: Chemical reaction scheme for the two-step EDC/NHS conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-L-Thyroxine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low coupling efficiency with Fmoc-L-thyroxine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency specifically with this compound?

Low coupling efficiency with this compound is a common issue primarily due to its chemical structure. Several factors contribute to this difficulty:

  • Steric Hindrance: L-thyroxine is a bulky and sterically hindered amino acid. The large diiodophenyl ether group attached to the tyrosine side chain can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain, slowing down the reaction rate.

  • Poor Solubility: this compound can exhibit poor solubility in standard SPPS solvents like Dimethylformamide (DMF), especially at the concentrations required for efficient coupling. This can lead to incomplete dissolution and reduced availability of the amino acid for the reaction.

  • Secondary Structure Formation: Peptides containing bulky amino acids like thyroxine can be prone to aggregation and the formation of secondary structures on the solid support. This can mask the reactive sites and further impede the coupling reaction.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like L-thyroxine, more potent coupling reagents are generally recommended. While standard carbodiimide-based methods like DIC/HOBt can be used, uronium/aminium or phosphonium-based reagents often provide better results.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective coupling reagents for difficult couplings due to its rapid activation and high reactivity.[1][2] It is particularly useful for hindered amino acids.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and efficient coupling reagent, though HATU is generally considered superior for particularly challenging couplings.[3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent known for its high efficiency and safety profile.[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also effective for coupling sterically hindered amino acids.

Q3: What are the recommended solvent conditions for coupling this compound?

The choice of solvent is critical to ensure the solubility of this compound and to disrupt potential on-resin aggregation.

  • N-Methyl-2-pyrrolidone (NMP): Often preferred over DMF for difficult couplings due to its superior solvating properties for both the peptide chain and the incoming amino acid.

  • Dimethyl Sulfoxide (DMSO): Can be used as a co-solvent with NMP or DMF to enhance the solubility of this compound and to disrupt secondary structures.

  • Solvent Mixtures: A combination of solvents, such as NMP/DMSO or DMF/DMSO, can be beneficial in improving coupling efficiency.

Q4: Should I consider a double coupling strategy for this compound?

Yes, for a sterically hindered amino acid like L-thyroxine, a double coupling strategy is highly recommended.[4] This involves repeating the coupling step to ensure the reaction goes to completion.

Experimental Protocol: Double Coupling

  • Perform the initial coupling of this compound for 1-2 hours.

  • Drain the reaction vessel.

  • Wash the resin thoroughly with the synthesis solvent (e.g., NMP or DMF).

  • Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free amines.

  • If the test is positive, repeat the coupling step with a fresh solution of activated this compound for another 1-2 hours.

  • After the second coupling, wash the resin again and perform another qualitative test to confirm the absence of free amines before proceeding to the next deprotection step.

Q5: How can I monitor the efficiency of my this compound coupling reaction?

Monitoring the reaction is crucial for troubleshooting.

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a common method to detect the presence of primary amines. A positive result (blue color) indicates incomplete coupling. Note that this test is not reliable for N-alkylated amino acids or for proline as the N-terminal residue.

    • Chloranil Test: This test can be used to detect secondary amines and is a good alternative or complement to the Kaiser test, especially when proline is the N-terminal amino acid.

  • HPLC Analysis of a Cleaved Test Peptide: A small amount of the resin can be cleaved, and the resulting peptide analyzed by HPLC to quantify the amount of unreacted peptide (deletion sequence). This provides a more quantitative measure of coupling efficiency.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Positive Kaiser test after a single coupling Incomplete reaction due to steric hindrance or low reactivity.1. Perform a double coupling: Repeat the coupling step with fresh reagents.[4] 2. Increase coupling time: Extend the reaction time to 2-4 hours or even overnight. 3. Switch to a more potent coupling reagent: Use HATU or COMU.[1][2]
Poor solubility of this compound in the solvent The inherent low polarity of this compound.1. Change the solvent: Use NMP instead of DMF. 2. Use a solvent mixture: Add DMSO to your primary solvent (e.g., 10-20% v/v). 3. Pre-dissolve this compound: Ensure the amino acid is fully dissolved before adding it to the resin. Gentle warming may be necessary, but be cautious of potential degradation.
Evidence of peptide aggregation (e.g., slow solvent drainage, clumping of resin) Formation of secondary structures on the resin, hindering access to the reactive site.1. Incorporate a "chaotropic" salt: Add a low concentration of a salt like LiCl to the coupling and deprotection steps to disrupt hydrogen bonding. 2. Use a more polar solvent system: NMP/DMSO mixtures can help to break up aggregates. 3. Consider a different resin: Resins with a more hydrophilic character, such as PEG-based resins, can sometimes mitigate aggregation.
Low final peptide yield despite negative Kaiser tests Gradual, low-level incomplete couplings at each step that are below the detection limit of the Kaiser test.1. Implement a capping step after each coupling: Acetylate any unreacted amines with acetic anhydride to prevent the formation of deletion peptides. 2. Optimize all coupling parameters: Use a combination of a potent coupling reagent, an optimized solvent system, and double coupling for the thyroxine residue.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentClassRelative ReactivityKey AdvantagesConsiderations
DIC/HOBt CarbodiimideModerateCost-effective, low racemization with HOBt.Byproduct (DCU/DIU) can be difficult to remove if DCC is used in solution phase.
HBTU Uronium/AminiumHighFast reaction times, good for standard and slightly difficult couplings.[3]Can react with the N-terminus if used in large excess.
HATU Uronium/AminiumVery HighExcellent for sterically hindered amino acids and difficult sequences, low racemization.[1][2]More expensive than HBTU.
COMU Uronium/AminiumVery HighHigh efficiency, safer (non-explosive byproducts), byproducts are water-soluble.[1]Newer reagent, may be more costly.
PyBOP PhosphoniumHighEffective for hindered couplings, stable reagent.Byproducts can sometimes be challenging to remove.

Visualizations

Experimental Workflow: Troubleshooting Low Coupling Efficiency

G cluster_0 Initial Coupling cluster_1 Monitoring cluster_2 Troubleshooting Pathways cluster_3 Completion start Start SPPS with this compound coupling Single Coupling (e.g., HATU in NMP, 1-2h) start->coupling monitoring Kaiser Test coupling->monitoring change_solvent Use NMP/DMSO Solvent System coupling->change_solvent If aggregation is observed change_reagent Switch to more potent reagent (if not already using one) coupling->change_reagent If efficiency is consistently low double_coupling Perform Double Coupling monitoring->double_coupling proceed Proceed to Next Deprotection Step monitoring->proceed Negative double_coupling->monitoring change_solvent->coupling change_reagent->coupling

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Signaling Pathway: General Mechanism of Peptide Bond Formation in SPPS

G cluster_0 Activation cluster_1 Coupling cluster_2 Deprotection fmoc_aa This compound-COOH activated_aa Activated this compound (e.g., OAt-ester) fmoc_aa->activated_aa coupling_reagent Coupling Reagent (e.g., HATU) + Base coupling_reagent->activated_aa peptide_bond Peptide Bond Formation activated_aa->peptide_bond resin Resin-Bound Peptide-NH2 resin->peptide_bond new_peptide Resin-Bound Peptide-CO-NH-Thyroxine-Fmoc peptide_bond->new_peptide deprotection Piperidine in DMF/NMP new_peptide->deprotection deprotected_peptide Resin-Bound Peptide-CO-NH-Thyroxine-NH2 deprotection->deprotected_peptide

References

Fmoc-L-Thyroxine Deprotection: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-L-thyroxine deprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during the removal of the Fmoc protecting group from L-thyroxine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Fmoc deprotection of L-thyroxine, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection - Insufficient reaction time or temperature.- Steric hindrance from the bulky thyroxine side chain.- Aggregation of the peptide sequence on the solid support.- Increase reaction time in increments of 5-10 minutes.- Consider a brief sonication step to disrupt aggregation.- Use a stronger base solution, such as 2% DBU/20% piperidine in DMF.
Formation of Side Products - Reaction of the deprotection base (e.g., piperidine) with the thyroxine side chain.- Degradation of the iodinated aromatic rings under basic conditions.- Use a milder deprotection reagent such as piperazine (10-20% in DMF).- Add a scavenger, such as 1% 2-mercaptoethanol, to the deprotection solution to prevent oxidative side reactions.- Minimize exposure to the base by using shorter deprotection times.
Low Yield of Final Product - Incomplete deprotection leading to truncated sequences.- Loss of product during workup and purification due to side product formation.- Optimize deprotection conditions as described above.- Monitor the deprotection reaction by UV-Vis to ensure completion.- Purify the final product using an appropriate chromatographic method, such as reversed-phase HPLC.
Discoloration of the Reaction Mixture - Formation of colored byproducts from the degradation of the Fmoc group or the thyroxine molecule.- While often benign, significant color change may indicate extensive side reactions. Analyze a small aliquot by HPLC to assess purity.- Ensure high-purity reagents and solvents are used.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Fmoc deprotection of L-thyroxine?

While specific literature on this compound deprotection side reactions is limited, based on the structure of thyroxine and general principles of Fmoc chemistry, potential side reactions include:

  • Aspartimide Formation: If L-thyroxine is part of a peptide sequence adjacent to an aspartic acid residue, the use of a strong base like piperidine can induce the formation of a cyclic aspartimide, leading to a mixture of alpha- and beta-peptides.

  • Diketopiperazine Formation: When deprotecting the second amino acid in a sequence, intramolecular cyclization can occur to form a diketopiperazine, leading to termination of the peptide chain.

  • Piperidine Adducts: The deprotection reagent, piperidine, can potentially react with sensitive functional groups, although this is less common.

  • Side Chain Modification: The electron-rich aromatic rings of thyroxine could be susceptible to modification under certain conditions, though this is not a widely reported issue with standard Fmoc deprotection.

Q2: Can I use a different base instead of piperidine for Fmoc deprotection of L-thyroxine?

Yes, using alternative bases can be a strategy to minimize side reactions.

  • Piperazine: This base is less nucleophilic than piperidine and has been shown to reduce the rate of aspartimide formation.[1][2] A solution of 10-20% piperazine in DMF is a common alternative.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic base that can be used in low concentrations (e.g., 2%) in combination with piperidine to accelerate deprotection, especially for sterically hindered residues. However, its high basicity can promote other side reactions if not used carefully.

Q3: How can I monitor the progress of the Fmoc deprotection reaction?

The release of the fluorenyl group can be monitored by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum around 300 nm. By measuring the absorbance of the solution over time, you can determine when the deprotection is complete.

Q4: Are there any special considerations for the purification of L-thyroxine-containing peptides after Fmoc deprotection?

The bulky and hydrophobic nature of the thyroxine side chain can impact the chromatographic behavior of the peptide. Reversed-phase HPLC is the most common method for purification. You may need to optimize the gradient and mobile phase composition to achieve good separation from any side products or deletion sequences.

Experimental Protocols

Standard Protocol for Fmoc Deprotection using Piperidine

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity N,N-dimethylformamide (DMF).

  • Resin Swelling: Swell the peptide resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin.

  • Reaction: Gently agitate the resin at room temperature for 20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Monitoring (Optional): Collect the filtrate from the deprotection step and measure the absorbance at 300 nm to confirm the removal of the Fmoc group.

Alternative Protocol using Piperazine to Minimize Side Reactions

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperazine in DMF.

  • Resin Swelling: Swell the peptide resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the 20% piperazine/DMF solution.

  • Reaction: Agitate the resin at room temperature. The reaction time may need to be extended compared to piperidine (e.g., 30-60 minutes). Monitor the reaction for completion.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5 x 1 minute).

Visualizing Potential Issues

Logical Workflow for Troubleshooting Incomplete Deprotection

G start Incomplete Deprotection Observed check_time Increase Reaction Time? start->check_time check_temp Increase Temperature? check_time->check_temp No solution1 Extend deprotection by 10 min increments check_time->solution1 Yes check_base Use Stronger Base? check_temp->check_base No solution2 Gently warm to 30-35°C check_temp->solution2 Yes sonicate Consider Sonication? check_base->sonicate No solution3 Use 2% DBU / 20% Piperidine in DMF check_base->solution3 Yes solution4 Briefly sonicate to disrupt aggregates sonicate->solution4 Yes end Re-analyze for Complete Deprotection sonicate->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Decision Tree for Selecting a Deprotection Reagent

G start Starting Fmoc Deprotection check_sensitivity Is the sequence prone to side reactions (e.g., Asp)? start->check_sensitivity check_sterics Is the residue sterically hindered (like Thyroxine)? check_sensitivity->check_sterics No piperazine Consider 20% Piperazine/DMF check_sensitivity->piperazine Yes piperidine Use Standard 20% Piperidine/DMF check_sterics->piperidine No dbu_piperidine Consider 2% DBU/ 20% Piperidine/DMF check_sterics->dbu_piperidine Yes

Caption: Decision tree for choosing a suitable Fmoc deprotection reagent.

References

Technical Support Center: Fmoc-l-Thyroxine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-l-thyroxine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Which solvent is recommended for dissolving this compound for coupling reactions?

Q2: What are the common challenges encountered when coupling this compound?

A2: The primary challenges are poor solubility and the risk of aggregation, which can lead to incomplete reactions.[3] this compound is a large and hydrophobic amino acid derivative, making it prone to aggregation during peptide synthesis.[4]

Q3: How can I monitor the completion of the this compound coupling reaction?

A3: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[5] A negative ninhydrin test (the beads remain colorless or light yellow) indicates that all free amines on the resin have reacted.[3] For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q4: What should I do if the coupling of this compound is incomplete?

A4: If the ninhydrin test is positive, indicating an incomplete reaction, it is recommended to perform a second coupling with fresh reagents before proceeding to the next deprotection step.[3] Prolonging the initial coupling time is generally less effective than a recoupling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Issue Potential Cause Recommended Solution
This compound fails to dissolve completely. - Inadequate solvent.- Low-quality solvent.- Use DMSO as the primary solvent or a mixture of DMF/DMSO.- Ensure the use of high-purity, amine-free DMF.[6]
Ninhydrin test is positive after coupling. - Incomplete coupling reaction.- Aggregation of the peptide-resin.- Steric hindrance.- Perform a second coupling with fresh this compound and coupling reagents.- Add DMSO to the coupling solvent to disrupt aggregation.- Consider using a more potent coupling reagent such as HATU.[3]
Low yield of the final peptide. - Incomplete deprotection or coupling at the thyroxine step.- Aggregation leading to truncated sequences.- Ensure complete Fmoc deprotection before coupling this compound.- Use optimized coupling conditions (see experimental protocol below).
Presence of side products in the final peptide. - Racemization during activation.- Aspartimide formation if Asp is in the sequence.[3][7]- Minimize the pre-activation time of this compound.- If Asp is present, consider using protecting groups that minimize aspartimide formation.[8]

Experimental Protocols

Protocol 1: this compound Coupling

This protocol provides a general guideline for the manual coupling of this compound in SPPS.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide or Wang resin) in DMF (approximately 10 mL/g of resin) for at least 30 minutes in a reaction vessel.[5]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

3. This compound Coupling:

  • Activation Mixture: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HCTU (3 equivalents) in DMSO or a minimal amount of DMF/DMSO. Add a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

  • Coupling: Immediately add the activation mixture to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to check for completion. If the test is positive, drain the solution and repeat the coupling step with fresh reagents.

4. Capping (Optional):

  • If unreacted amines persist after recoupling, they can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

5. Washing:

  • After a negative ninhydrin test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling This compound Coupling cluster_decision Completion Check Resin Start with Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Treat with 20% Piperidine in DMF Swell->Deprotect Wash_Deprotect Wash with DMF Deprotect->Wash_Deprotect Couple Add Activation Mixture to Resin Wash_Deprotect->Couple Activate Prepare Activation Mixture: This compound, HCTU, DIPEA in DMSO/DMF Activate->Couple Monitor Monitor with Ninhydrin Test Couple->Monitor Recouple Recouple with Fresh Reagents Monitor->Recouple Positive Next_Cycle Proceed to Next Cycle Monitor->Next_Cycle Negative Recouple->Couple

Caption: Experimental workflow for this compound coupling.

troubleshooting_logic Start Coupling Issue Encountered Incomplete_Dissolution Incomplete Dissolution of This compound Start->Incomplete_Dissolution Positive_Ninhydrin Positive Ninhydrin Test (Incomplete Coupling) Start->Positive_Ninhydrin Low_Yield Low Final Peptide Yield Start->Low_Yield Solvent_Check Use DMSO or DMF/DMSO mixture Incomplete_Dissolution->Solvent_Check Recoupling Recouple with fresh reagents Positive_Ninhydrin->Recoupling Aggregation_Check Add DMSO to disrupt aggregation Positive_Ninhydrin->Aggregation_Check Reagent_Check Consider a more potent coupling reagent (e.g., HATU) Positive_Ninhydrin->Reagent_Check Low_Yield->Recoupling Deprotection_Check Ensure complete Fmoc removal before coupling Low_Yield->Deprotection_Check

Caption: Troubleshooting logic for this compound coupling issues.

References

Technical Support Center: Preventing Racemization of Fmoc-L-thyroxine During Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the racemization of Fmoc-L-thyroxine during the activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during activation?

A1: this compound is susceptible to racemization due to a combination of factors inherent to its structure and the mechanism of peptide bond formation. The primary mechanism involves the formation of a planar oxazolone intermediate upon activation of the carboxylic acid. The alpha-proton of the amino acid becomes acidic and can be abstracted by base, leading to a loss of stereochemistry. The bulky and electron-rich nature of the thyroxine side chain can influence the stability of this intermediate and the rate of racemization.

Q2: Which factors primarily contribute to the racemization of this compound?

A2: Several factors during the activation and coupling steps can significantly influence the extent of racemization:

  • Activating Reagents: Highly reactive uronium/aminium-based reagents (e.g., HBTU, HATU) in the presence of a strong base can accelerate oxazolone formation and subsequent racemization.

  • Base: The type and concentration of the base used are critical. Strong, non-hindered bases like diisopropylethylamine (DIPEA) can readily abstract the alpha-proton, promoting racemization.

  • Temperature: Elevated temperatures, often used to overcome steric hindrance and accelerate coupling, can also increase the rate of racemization.[1] Microwave-assisted synthesis, while efficient, requires careful temperature control to minimize epimerization.[1]

  • Pre-activation Time: Longer pre-activation times, where the this compound is incubated with the activating reagent and base before addition to the resin, can lead to increased racemization.

  • Solvent: The choice of solvent can influence reaction kinetics and the stability of intermediates, thereby affecting the degree of racemization.

Troubleshooting Guides

Problem: Significant D-thyroxine detected in the final peptide.

This guide will help you troubleshoot and minimize the presence of the D-enantiomer of thyroxine in your synthetic peptide.

Step 1: Evaluate Your Coupling Method

The choice of coupling reagents is a primary factor in controlling racemization.

  • Initial Assessment: Are you using a uronium/aminium-based activating reagent (e.g., HBTU, HATU, HCTU) with a strong base like DIPEA? This combination is known to increase the risk of racemization for many amino acids.

  • Recommended Action: Switch to a carbodiimide-based activation method, which is generally associated with lower levels of racemization. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure® or 1-hydroxybenzotriazole (HOBt) is a preferred choice.[2] These additives act as activated ester intermediates, which are less prone to racemization than the intermediates formed with uronium/aminium reagents.

Step 2: Optimize the Base and Temperature

The reaction environment plays a crucial role in preserving stereochemical integrity.

  • Initial Assessment: Are you using an excess of a strong, non-hindered base like DIPEA? Is the coupling reaction performed at an elevated temperature?

  • Recommended Action:

    • Base Selection: Replace DIPEA with a more sterically hindered and/or weaker base such as N,N-diisopropylethylamine (collidine) or N-methylmorpholine (NMM). Use the minimum amount of base necessary to facilitate the reaction.

    • Temperature Control: Perform the coupling reaction at room temperature or lower if possible. If elevated temperatures are necessary to achieve a reasonable coupling efficiency due to the steric bulk of thyroxine, carefully optimize the temperature to find a balance between reaction rate and racemization. For microwave-assisted synthesis, lowering the coupling temperature can significantly limit racemization.[1]

Step 3: Minimize Pre-activation Time

The longer the activated this compound exists in solution before coupling, the greater the opportunity for racemization.

  • Initial Assessment: Does your current protocol involve a lengthy pre-activation step?

  • Recommended Action: Minimize the pre-activation time to the shortest duration necessary for efficient activation. Ideally, the activated this compound should be added to the resin-bound peptide immediately after activation.

Quantitative Data Summary

While specific quantitative data for this compound racemization is not abundant in the literature, the following table summarizes general findings for racemization-prone amino acids under various conditions, which can serve as a guideline.

Coupling MethodBaseTemperatureRacemization LevelAmino Acid Example(s)
HBTU/HATUDIPEAElevatedHighCys, His
DIC/HOBtDIPEARoom TempModerateGeneral
DIC/OxymaCollidine/NMMRoom TempLowCys, His, Ser[2]
Carbodiimide(No strong base)Room TempVery LowGeneral

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure®

This protocol is designed to minimize racemization during the incorporation of this compound.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 10 minutes each to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Activation and Coupling: a. In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the solution and vortex briefly. c. Immediately add the activation mixture to the washed and deprotected peptide-resin. d. Allow the coupling reaction to proceed at room temperature for 2-4 hours, or until a negative Kaiser test is obtained.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: Analysis of Thyroxine Racemization by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric purity of a thyroxine-containing peptide after cleavage and deprotection.

Materials:

  • Crude synthetic peptide containing thyroxine

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

  • Chiral HPLC column (e.g., a protein-based or cyclodextrin-based column)

  • Mobile phase solvents (e.g., acetonitrile, water, TFA)

  • UV detector

Procedure:

  • Peptide Cleavage and Deprotection: Treat the peptide-resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.

  • Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase for HPLC analysis.

  • Chiral HPLC Analysis: a. Equilibrate the chiral HPLC column with the mobile phase. b. Inject the peptide sample. c. Elute the enantiomers using an appropriate isocratic or gradient method. The exact conditions will need to be optimized for the specific peptide and column. d. Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Quantification: Integrate the peak areas of the L- and D-thyroxine-containing peptide enantiomers to determine the percentage of racemization.

Visualizations

Racemization_Mechanism Fmoc_T4 This compound Activated_Ester Activated Ester/ Acylium Ion Fmoc_T4->Activated_Ester Activation Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Peptide_Coupling Peptide Coupling Activated_Ester->Peptide_Coupling Nucleophilic Attack Base Base (e.g., DIPEA) Proton_Abstraction α-Proton Abstraction Base->Proton_Abstraction Catalyzes Protonation Protonation Oxazolone->Protonation Non-stereospecific Proton_Abstraction->Oxazolone Enolization Fmoc_D_T4 Fmoc-D-Thyroxine Protonation->Fmoc_D_T4 Fmoc_D_T4->Peptide_Coupling L_Peptide L-Peptide Peptide_Coupling->L_Peptide D_Peptide D-Peptide (Racemized) Peptide_Coupling->D_Peptide

Caption: Mechanism of racemization via oxazolone formation.

Experimental_Workflow start Start: Couple this compound coupling_choice Select Coupling Reagent start->coupling_choice dic_oxyma DIC / OxymaPure® coupling_choice->dic_oxyma Recommended hbtu_hatu HBTU / HATU coupling_choice->hbtu_hatu Higher Risk base_choice Select Base dic_oxyma->base_choice hbtu_hatu->base_choice collidine_nmm Collidine / NMM base_choice->collidine_nmm Recommended dipea DIPEA (use cautiously) base_choice->dipea Higher Risk temperature Set Temperature collidine_nmm->temperature dipea->temperature rt Room Temperature temperature->rt Recommended elevated Elevated (monitor racemization) temperature->elevated If necessary preactivation Minimize Pre-activation Time rt->preactivation elevated->preactivation coupling Perform Coupling preactivation->coupling analysis Analyze for Racemization (Chiral HPLC) coupling->analysis end End: Pure L-Thyroxine Peptide analysis->end

Caption: Recommended workflow for minimizing racemization.

Troubleshooting_Flowchart start Problem: Racemization Detected check_reagents Using Uronium Reagent (HBTU, HATU)? start->check_reagents switch_to_dic Switch to DIC/Oxyma check_reagents->switch_to_dic Yes check_base Using DIPEA? check_reagents->check_base No reanalyze Re-analyze Peptide switch_to_dic->reanalyze switch_base Switch to Collidine/NMM check_base->switch_base Yes check_temp Coupling at High Temp? check_base->check_temp No switch_base->reanalyze lower_temp Lower Temperature to RT check_temp->lower_temp Yes check_preactivation Long Pre-activation? check_temp->check_preactivation No lower_temp->reanalyze minimize_preactivation Minimize Pre-activation Time check_preactivation->minimize_preactivation Yes check_preactivation->reanalyze No minimize_preactivation->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting decision tree for racemization.

References

Technical Support Center: Troubleshooting Incomplete Fm-oc Removal from Thyroxine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and answers to frequently asked questions regarding the incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from thyroxine (T4) residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc removal from thyroxine residues often incomplete?

Incomplete Fmoc deprotection from thyroxine is a common issue primarily attributed to two factors:

  • Steric Hindrance: The thyroxine side chain is exceptionally bulky due to its diphenyl ether structure and four iodine atoms. This size can physically block the deprotecting base (typically piperidine) from efficiently accessing and reacting with the Fmoc group.

  • Peptide Aggregation: Sequences containing large, hydrophobic residues like thyroxine can aggregate on the solid support. This aggregation limits the penetration of solvents and reagents, leading to inefficient and incomplete reactions, including Fmoc removal.[1][2]

Q2: How can I detect incomplete Fmoc deprotection of a thyroxine-containing peptide?

The most common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of a small, cleaved sample of the crude peptide. Incomplete deprotection is indicated by the presence of a significant, often later-eluting, peak corresponding to the mass of the peptide with the Fmoc group still attached (+222.24 Da). This can be confirmed with mass spectrometry (MS).

Q3: What is the standard deprotection protocol, and why might it fail for thyroxine?

The standard protocol typically involves treating the peptide-resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-20 minutes.[3] This may fail for thyroxine-containing peptides because the reaction time is insufficient to overcome the steric hindrance and potential aggregation issues associated with the bulky amino acid.

Q4: Are there stronger bases or additives that can improve Fmoc removal from thyroxine?

Yes. When standard conditions are insufficient, using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly improve deprotection efficiency.[4][5] DBU removes the Fmoc group much faster than piperidine.[4] It is often used in a cocktail with a small amount of piperidine, which acts as a scavenger for the dibenzofulvene (DBF) byproduct.[4][6] A common formulation is 2% DBU and 2% piperidine in DMF.[4][7]

Q5: When should I consider extending the deprotection time or performing a "double deprotection"?

Extending the reaction time or repeating the deprotection step are effective strategies for difficult sequences. For a thyroxine residue, consider increasing the deprotection time to 30 minutes. A "double deprotection," where the resin is drained and fresh reagent is added for a second treatment, is also highly recommended to ensure complete removal.

Troubleshooting Guide

Symptom / Observation Probable Cause Recommended Solution(s)
Significant peak at +222 Da in crude HPLC/MS. Incomplete Fmoc removal from Thyroxine.1. Extend Deprotection Time: Increase the reaction time of your standard 20% piperidine/DMF solution to 30 minutes. 2. Perform Double Deprotection: After the initial deprotection step, drain the vessel and add a fresh portion of the deprotection solution for a second treatment.[8] 3. Use a Stronger Base Cocktail: Switch to a deprotection solution containing DBU, such as 2% DBU / 2% Piperidine in DMF.[4][7]
Gradual decrease in yield after thyroxine addition. Peptide aggregation on the resin, hindering both deprotection and subsequent coupling steps.1. Incorporate Chaotropic Agents: Consider adding agents that disrupt secondary structures, although this should be tested for compatibility. 2. Optimize Resin Loading: Use a resin with a lower loading capacity to increase the distance between peptide chains, reducing aggregation.
Fmoc-adduct peak persists even with DBU. Severe aggregation or steric hindrance.1. Elevate Temperature: Gently warm the reaction vessel to 30-35°C during deprotection. Caution: This can increase the risk of side reactions like aspartimide formation if Asp residues are present.[4] 2. Combine Methods: Use a combination of the DBU cocktail, extended reaction time (e.g., 2 x 15 minutes), and slightly elevated temperature.

Quantitative Data Summary

The following table summarizes the relative efficiency of different deprotection cocktails. Efficiency is defined as the percentage of Fmoc group removed under the specified conditions for a sterically hindered residue.

Deprotection CocktailStandard TimeExtended Time (30 min)Double Deprotection (2 x 15 min)
20% Piperidine in DMF ~85-90%~95%~98%
2% DBU / 2% Piperidine in DMF ~99%>99.5%>99.5%
5% Piperazine / 2% DBU in NMP ~99%>99.5%>99.5%

Note: Data are illustrative estimates for difficult sequences. Actual efficiencies should be determined empirically. The combination of piperazine and DBU has been shown to be a rapid and efficient alternative to piperidine.[9][10]

Detailed Experimental Protocols

Protocol 1: Modified Fmoc Deprotection using DBU/Piperidine

This protocol is recommended for the deprotection of thyroxine or other sterically hindered amino acids.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Prepare Deprotection Reagent: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[4][7]

  • First Deprotection: Add the DBU/piperidine reagent to the resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 15-30 minutes.[4]

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection (Optional but Recommended): Add a second, fresh portion of the DBU/piperidine reagent and agitate for another 15 minutes.

  • Wash: Drain the reagent and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the bases before proceeding to the next coupling step.

Protocol 2: Test Cleavage and HPLC Analysis

This protocol is used to assess the completeness of the Fmoc deprotection.

  • Sample Collection: After the deprotection and washing steps, take a small sample of the resin (approx. 5-10 mg).

  • Drying: Dry the resin sample under a high vacuum for 15 minutes.

  • Cleavage: Prepare a cleavage cocktail appropriate for your peptide sequence and linker (e.g., TFA/TIS/H₂O 95:2.5:2.5). Add approximately 200 µL of the cleavage cocktail to the dried resin and let it react for 2 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water + 0.1% TFA).

  • Injection: Analyze the sample using RP-HPLC with a C18 column and a suitable gradient, monitoring at ~220 nm and ~301 nm (the latter is specific for the Fmoc-adduct). Confirm the identity of peaks with MS.

Visualizations

Troubleshooting Workflow

G cluster_0 Analysis cluster_1 Initial Actions cluster_2 Advanced Actions cluster_3 Outcome start HPLC analysis shows Fmoc-protected peptide peak action1 Extend deprotection time (e.g., 30 min) start->action1 Try first action2 Perform double deprotection start->action2 action3 Use 2% DBU / 2% Piperidine in DMF action1->action3 If problem persists action2->action3 If problem persists action4 Slightly increase temperature (30-35°C) action3->action4 For severe cases end_node Fmoc removal is complete action3->end_node action4->end_node

Caption: Troubleshooting workflow for incomplete Fmoc removal.

Causal Relationships Diagram

G problem Incomplete Fmoc Removal from Thyroxine solution1 Extended Time / Double Deprotection problem->solution1 addresses solution2 Stronger Base (DBU Cocktail) problem->solution2 addresses solution3 Disrupt Aggregation (Lower Resin Load) problem->solution3 addresses cause1 Steric Hindrance cause1->problem cause2 Peptide Aggregation cause2->problem

Caption: Causal factors and solutions for Fmoc deprotection issues.

References

Fmoc-l-thyroxine stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Fmoc-L-thyroxine in various solvents, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

FAQs: Stability and Handling of this compound

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the choice of solvent, temperature, and exposure to light. The Fmoc protecting group is susceptible to cleavage under certain conditions, and the thyroxine molecule itself is known to be sensitive to light.[1][2]

Q2: Which solvents are commonly used to dissolve this compound?

A2: For applications like solid-phase peptide synthesis (SPPS), polar aprotic solvents are typically used. These include N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[1][3] However, the stability of the Fmoc group can vary significantly in these solvents.

Q3: How does temperature impact the stability of this compound solutions?

A3: Elevated temperatures can lead to the degradation of this compound. For instance, studies on other Fmoc-amino acids have shown that at high temperatures (e.g., 120°C), the Fmoc group can be cleaved in solvents like DMF, NMP, and DMSO.[4] It is therefore advisable to store and handle this compound solutions at controlled, cool temperatures unless a reaction requires heating.

Q4: Is this compound sensitive to light?

Q5: What are the typical degradation products of this compound?

A5: Degradation can occur at two primary sites: cleavage of the Fmoc group or degradation of the thyroxine side chain. Cleavage of the Fmoc group results in the free amine of L-thyroxine. The degradation of the thyroxine moiety can lead to various deiodinated products such as di-iodothyronine (T2), and other related substances like thyronine (T0), tyrosine (Tyr), di-iodotyrosine (DIT), and mono-iodotyrosine (MIT).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected loss of Fmoc protection (e.g., during storage or coupling reactions) Solvent impurities: DMF can contain dimethylamine impurities which can cleave the Fmoc group.[3]Use high-purity, amine-free DMF. Consider using NMP, but be aware that some Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[3]
Elevated temperature: High temperatures can accelerate the cleavage of the Fmoc group.[4]Maintain solutions at a cool, controlled temperature. Avoid unnecessary heating.
Formation of unknown impurities detected by HPLC Light-induced degradation: The thyroxine molecule is light-sensitive.[2]Protect solutions from light at all times by using amber vials or foil wrapping.
Oxidation: The thyroxine molecule can be susceptible to oxidation.Degas solvents before use to remove dissolved oxygen. Consider the use of antioxidants if compatible with your experimental setup.
Poor solubility of this compound Inappropriate solvent selection: this compound may have limited solubility in some organic solvents.Polar aprotic solvents like DMF, NMP, and DMSO are generally good starting points.[1][3] For difficult cases, consider solvent mixtures, which have been shown to enhance the solubility of other Fmoc-amino acids.[5]
Inconsistent experimental results Variable solution stability: Differences in storage time, temperature, or light exposure between experiments.Prepare fresh solutions of this compound for each experiment whenever possible. If solutions must be stored, do so at a low temperature, protected from light, and for a minimal and consistent amount of time.

Data on Fmoc-Amino Acid Stability in Different Solvents

SolventFmoc Cleavage after 15 min at 120°C
N,N-Dimethylformamide (DMF)Quantitative
N-methyl-2-pyrrolidone (NMP)Quantitative
Dimethyl sulfoxide (DMSO)Quantitative
AcetonitrileSlower reaction
ChloroformNo reaction
MethanolNo reaction
ChlorobenzeneNo reaction

Data adapted from a study on Fmoc-L-proline and may not be directly representative of this compound stability, but indicates the potential for thermal degradation of the Fmoc group in certain solvents.[4]

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a specific concentration (e.g., 1 mg/mL).

  • Prepare the solution in an amber volumetric flask to protect it from light.

2. Storage Conditions:

  • Aliquot the stock solution into several amber vials.

  • Store the vials under the desired conditions to be tested (e.g., room temperature, 4°C, elevated temperature).

  • Prepare a control sample to be analyzed immediately (time zero).

3. Sample Analysis by HPLC:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial from each storage condition.

  • Dilute the sample to an appropriate concentration for HPLC analysis using a suitable diluent. A common diluent for L-thyroxine analysis is 0.01 M methanolic NaOH.[6]

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method for related compounds involves a C18 column with a gradient elution of acetonitrile and an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid).[6][7] Detection is typically performed at around 225 nm.[8]

4. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the time zero sample.

  • Identify and, if possible, quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Testing cluster_analysis Analysis prep_stock Prepare this compound stock solution in test solvent aliquot Aliquot into amber vials prep_stock->aliquot storage Store aliquots under different conditions (temperature, light) aliquot->storage sampling Sample at defined time intervals storage->sampling hplc Analyze samples by stability-indicating HPLC sampling->hplc data_analysis Quantify remaining this compound and degradation products hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_flowchart decision decision issue issue solution solution start Start Troubleshooting issue_detected Unexpected degradation of this compound? start->issue_detected check_fmoc Is the Fmoc group cleaved? issue_detected->check_fmoc Yes end Problem Resolved issue_detected->end No check_side_chain Are there new peaks related to thyroxine degradation? check_fmoc->check_side_chain No solvent_purity Use high-purity, amine-free solvents check_fmoc->solvent_purity Yes control_temp Store and handle at cool, controlled temperatures check_fmoc->control_temp Yes protect_light Protect solutions from light exposure check_side_chain->protect_light Yes solvent_purity->end control_temp->end protect_light->end

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Fmoc-l-thyroxine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Fmoc-l-thyroxine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during this compound synthesis?

A1: During the synthesis of this compound, several types of impurities can arise. These can be broadly categorized as:

  • Process-related impurities: These include starting materials, intermediates, and by-products from incomplete reactions, such as free thyroxine or incomplete Fmoc adducts.[1]

  • Degradation products: These can form during the synthesis or storage and include products of deiodination, and aliphatic chain oxidation.[2]

  • Side-reaction products: These can include dimeric compounds and other derivatives formed through unintended reaction pathways.[2] In the context of solid-phase peptide synthesis (SPPS) using Fmoc chemistry, side reactions like aspartimide formation, diketopiperazine formation, and oxidation of sensitive residues can also occur if other amino acids are present.[3]

Q2: Which analytical techniques are recommended for identifying impurities in this compound?

A2: A combination of chromatographic and spectrometric techniques is essential for the comprehensive identification and characterization of impurities.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are crucial for separating the impurities from the main this compound product. A diode-array detector (DAD) can be used to monitor for byproducts.[1]

  • Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS): When coupled with HPLC/UHPLC, HRMS allows for the identification of impurities by providing accurate mass measurements, which helps in determining their molecular formulas.[2] Multistage mass spectrometry (HRMSn) can further aid in structural elucidation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities that have been isolated.[2]

  • UV-Vis Spectroscopy: This can be used to monitor for specific chromophoric impurities, such as those containing the Fmoc group (λ ≈ 280 nm).[1]

Q3: What are some common causes of incomplete Fmoc protection and how can it be avoided?

A3: Incomplete N-terminal Fmoc protection can lead to the presence of free l-thyroxine in the final product. Potential causes include:

  • Suboptimal reaction conditions: Incorrect stoichiometry of reagents, reaction time, temperature, or pH can lead to incomplete reactions.

  • Quality of reagents: The purity of the Fmoc-OSu or Fmoc-Cl reagent is critical for achieving high yields of the protected product.

  • Steric hindrance: The bulky nature of the thyroxine side chain might sterically hinder the approach of the Fmoc-protection reagent.

To avoid this, ensure the use of a slight excess of the Fmoc-reagent, optimize the base and solvent system, and allow for sufficient reaction time. Monitoring the reaction progress by TLC or HPLC is recommended.

Troubleshooting Guide

Issue 1: Presence of deiodinated impurities in the final product.

  • Possible Cause: Exposure of the thyroxine moiety to harsh acidic or basic conditions, or certain reducing agents during the synthesis or purification steps. The iodine atoms on the aromatic rings can be susceptible to cleavage.

  • Troubleshooting Steps:

    • Protecting Groups: Utilize appropriate side-chain protecting groups if the synthesis involves multi-step peptide chemistry.

    • Cleavage Conditions: If using solid-phase synthesis, carefully select the cleavage cocktail and minimize the cleavage time. The use of scavengers in the cleavage mixture is crucial to trap cationic species that can cause side reactions.

    • Purification: Employ optimized HPLC purification conditions to separate deiodinated species from the desired product.

Issue 2: Observation of unknown peaks with high molecular weight in the mass spectrum.

  • Possible Cause: Formation of dimeric or oligomeric species. This can occur through various side reactions, potentially involving reactive intermediates.

  • Troubleshooting Steps:

    • Concentration: Avoid highly concentrated reaction mixtures, which can favor intermolecular side reactions.

    • Activation Method: If coupling to other amino acids, the choice of activating agent can influence the formation of by-products. Optimize the activation strategy to minimize side reactions.

    • Structural Elucidation: Isolate the impurity and characterize it using HRMSn and NMR to understand its structure and formation mechanism, which will inform how to prevent it.[2]

Issue 3: Fmoc group removal during synthesis under unintended conditions.

  • Possible Cause: The Fmoc group is labile to basic conditions. Exposure to even mild bases for extended periods can lead to its premature removal.

  • Troubleshooting Steps:

    • pH Control: Maintain careful control over the pH during the reaction and work-up steps.

    • Base Selection: When a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts.

    • Reaction Time: Minimize the reaction time to what is necessary for the desired transformation to avoid prolonged exposure to conditions that could cleave the Fmoc group.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of impurities in thyroxine synthesis.

Table 1: Performance of UHPLC-HRMS for Impurity Profiling of Synthetic Thyroxine

ParameterValueReference
Number of Impurities Detected71[2]
Number of Previously Unknown Impurities47[2]
Number of Newly Elucidated Structures30[2]
Limit of Detection (LOD)~6 ng/mL[2]
Retention Time Repeatability (RSD)< 0.5%[2]
Peak Area Repeatability (RSD)< 3.5%[2]

Experimental Protocols

Protocol 1: General Workflow for Impurity Profiling of this compound using UHPLC-HRMS

This protocol is based on the methodology for comprehensive impurity profiling of synthetic thyroxine.[2]

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

    • Filter the sample through a 0.22 µm filter before injection.

  • UHPLC Conditions:

    • Column: A reversed-phase column suitable for separating structurally similar compounds (e.g., C18).

    • Mobile Phase A: Water with an additive like 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with an additive like 0.1% formic acid.

    • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B to resolve compounds with a wide range of polarities.

    • Flow Rate: A typical flow rate for UHPLC.

    • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) for reproducible retention times.

    • Injection Volume: A small injection volume (e.g., 1-5 µL).

  • HRMS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of impurities.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range.

    • Mass Range: A wide mass range to cover the expected product and potential impurities (e.g., m/z 100-2000).

    • Resolution: High resolution (e.g., > 60,000) to enable accurate mass measurements and molecular formula determination.

    • Data Analysis: Process the data using software that can perform peak picking, molecular formula generation based on accurate mass and isotopic patterns, and comparison with theoretical structures.

Visualizations

cluster_synthesis This compound Synthesis Workflow Start Start L-Thyroxine L-Thyroxine Start->L-Thyroxine Fmoc_Protection Fmoc Protection (Fmoc-OSu or Fmoc-Cl, Base) L-Thyroxine->Fmoc_Protection Crude_Product Crude this compound Fmoc_Protection->Crude_Product Purification Purification (e.g., Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product QC Quality Control (HPLC, MS, NMR) Pure_Product->QC Final_Product Final_Product QC->Final_Product

Caption: Workflow for the synthesis and quality control of this compound.

cluster_troubleshooting Impurity Identification and Mitigation Workflow Start Impurity Detected in QC Analysis Characterize Characterize Impurity (HPLC-HRMS, NMR) Start->Characterize Identify_Source Identify Potential Source (Starting Material, Side Reaction, Degradation) Characterize->Identify_Source Modify_SM Modify Starting Material Purity Identify_Source->Modify_SM Starting Material Modify_Conditions Modify Reaction Conditions Identify_Source->Modify_Conditions Reaction Related Modify_Purification Modify Purification Protocol Identify_Source->Modify_Purification Purification Related Re-Synthesize Re-synthesize and Analyze Modify_SM->Re-Synthesize Modify_Conditions->Re-Synthesize Modify_Purification->Re-Synthesize End Impurity Minimized Re-Synthesize->End

Caption: Troubleshooting workflow for impurity identification and mitigation.

References

Technical Support Center: Investigating Dibenzofulvene Adduct Formation with Thyroxine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the potential covalent adduction of dibenzofulvene with thyroxine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing, executing, and interpreting experiments related to this hypothetical interaction. Given the absence of direct literature on this specific adduct, this guide is based on the known reactivity of dibenzofulvene as an electrophile and the nucleophilic sites present on the thyroxine molecule.

Frequently Asked Questions (FAQs)

Q1: What is the scientific basis for suspecting dibenzofulvene may form an adduct with thyroxine?

A1: Dibenzofulvene is a reactive electrophile generated during the cleavage of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a common procedure in solid-phase peptide synthesis[1]. It is known to react with nucleophiles, particularly primary and secondary amines, to form stable adducts[2][3]. Thyroxine, an essential thyroid hormone, possesses several nucleophilic functional groups, including a primary amine on its alanine side chain and a phenolic hydroxyl group[4]. Therefore, it is chemically plausible that dibenzofulvene could covalently bind to thyroxine under conditions where both are present.

Q2: What are the potential sites of adduction on the thyroxine molecule?

A2: The most likely site for nucleophilic attack on dibenzofulvene is the primary amine of the alanine side chain of thyroxine. The phenolic hydroxyl group is another potential, though likely less reactive, site. The carboxyl group of the alanine side chain is generally not considered a strong nucleophile for this type of reaction.

Q3: Why is it important to investigate the potential formation of this adduct?

A3: If researchers are working with thyroxine or related compounds in a system where Fmoc deprotection is performed, the formation of a dibenzofulvene-thyroxine adduct could be an unintended side reaction. This could lead to a decrease in the concentration of free thyroxine, the formation of an unknown impurity with potentially different biological activity, and complications in analytical procedures. Identifying and characterizing such an adduct would be crucial for accurate experimental results and in the context of drug development, for safety and purity assessments.

Q4: What are the primary analytical techniques for detecting and characterizing a potential dibenzofulvene-thyroxine adduct?

A4: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the most suitable technique[5][6]. This method allows for the separation of the putative adduct from the parent molecules and provides accurate mass measurement to confirm the addition of a dibenzofulvene moiety to thyroxine. Tandem mass spectrometry (MS/MS) can then be used to fragment the adduct ion and identify the site of modification.

Experimental Protocols

Protocol 1: In Vitro Adduct Formation

This protocol describes a general method for reacting dibenzofulvene with thyroxine in a controlled in vitro setting.

  • Generation of Dibenzofulvene: Dibenzofulvene can be generated in situ by treating an Fmoc-protected amino acid (e.g., Fmoc-glycine) with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent such as acetonitrile. Alternatively, a solution of a secondary amine like piperidine can be used, which will also form a dibenzofulvene-piperidine adduct that can be monitored.

  • Reaction with Thyroxine: A solution of L-thyroxine is added to the freshly generated dibenzofulvene solution. The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a defined period.

  • Reaction Quenching: The reaction can be quenched by adding a scavenger for dibenzofulvene, such as a thiol-containing compound (e.g., dithiothreitol), or by acidification.

  • Sample Preparation for Analysis: The reaction mixture is diluted with a suitable solvent (e.g., methanol/water with 0.1% formic acid) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis for Adduct Detection

This protocol outlines the analytical procedure for identifying the dibenzofulvene-thyroxine adduct.

  • Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is used to separate thyroxine, dibenzofulvene-related species, and the potential adduct. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically employed.

  • Mass Spectrometry Detection: A high-resolution mass spectrometer is operated in positive electrospray ionization (ESI) mode. A full scan MS is performed to detect the theoretical m/z of the protonated dibenzofulvene-thyroxine adduct.

  • Tandem Mass Spectrometry (MS/MS): A data-dependent acquisition (DDA) or targeted MS/MS experiment is performed on the ion corresponding to the putative adduct. The fragmentation pattern is then analyzed to confirm the structure and identify the site of covalent modification.

Data Presentation

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]+ (m/z)[M+Na]+ (m/z)[M+K]+ (m/z)
L-ThyroxineC15H11I4NO4776.6864777.6937799.6756815.6496
DibenzofulveneC14H10178.0783179.0856201.0675217.0415
Dibenzofulvene-Thyroxine Adduct (N-adduct)C29H21I4NO4954.7647955.7720977.7539993.7279

Visualizations

Experimental_Workflow cluster_synthesis Adduct Synthesis cluster_analysis Analysis Fmoc_AA Fmoc-Amino Acid DBF Dibenzofulvene (in situ) Fmoc_AA->DBF Deprotection Base Base (e.g., DBU) Base->DBF Reaction Reaction Mixture DBF->Reaction Thyroxine L-Thyroxine Thyroxine->Reaction Quench Quenching Reaction->Quench HPLC HPLC Separation Quench->HPLC Sample Injection HRMS HRMS Detection (Full Scan) HPLC->HRMS MSMS MS/MS Fragmentation HRMS->MSMS Data Data Analysis MSMS->Data

Caption: Experimental workflow for the synthesis and analysis of a potential dibenzofulvene-thyroxine adduct.

Signaling_Pathway cluster_thyroxine Potential Nucleophilic Sites on Thyroxine DBF Dibenzofulvene (Electrophile) Amine Primary Amine (-NH2) DBF->Amine Likely Adduction Hydroxyl Phenolic Hydroxyl (-OH) DBF->Hydroxyl Possible Adduction Thyroxine Thyroxine Carboxyl Carboxyl (-COOH) Adduct Dibenzofulvene-Thyroxine Adduct Amine->Adduct Hydroxyl->Adduct

Caption: Potential reaction pathways for dibenzofulvene adduction with thyroxine.

Troubleshooting Guide

Problem: No adduct detected in the LC-MS analysis.

Possible Cause Suggested Solution
Inefficient Dibenzofulvene Formation Ensure the base used for Fmoc deprotection is fresh and appropriate. Monitor the disappearance of the Fmoc-protected starting material by HPLC.
Adduct Instability Thyroxine is sensitive to heat and pH[4][7][8][9]. Analyze the sample immediately after the reaction. Consider performing the reaction at a lower temperature. Check the pH of the reaction mixture and the LC mobile phase to ensure it is within a stable range for thyroxine.
Low Reaction Yield Increase the concentration of dibenzofulvene relative to thyroxine. Increase the reaction time.
Poor Ionization of the Adduct The adduct may have different ionization properties than thyroxine. Try different ESI source parameters (e.g., capillary voltage, gas flow). Analyze in both positive and negative ion modes.
Adduct Co-eluting with an Interfering Species Optimize the HPLC gradient to achieve better separation.

Problem: Ambiguous or complex mass spectra.

Possible Cause Suggested Solution
Formation of Multiple Adducts (e.g., Na+, K+) The presence of alkali metal salts can lead to the formation of [M+Na]+ and [M+K]+ ions, which can complicate spectra[10]. Use high-purity solvents and plasticware to minimize salt contamination. Consider adding a small amount of a volatile acid like formic acid to the mobile phase to promote the formation of the protonated molecule [M+H]+.
In-source Fragmentation The adduct may be fragmenting in the ion source. Reduce the source temperature and cone voltage.
Presence of Dibenzofulvene Dimers or Polymers Dibenzofulvene can polymerize, leading to complex background signals[11]. Ensure a sufficient amount of thyroxine is present to act as a scavenger.
Isotope Peaks Thyroxine contains four iodine atoms, which will result in a characteristic isotopic pattern. The dibenzofulvene adduct will also exhibit this pattern. Use a mass spectrometer with sufficient resolution to resolve these isotopes and confirm the elemental composition.

Problem: Difficulty in confirming the site of adduction from MS/MS data.

Possible Cause Suggested Solution
Poor Fragmentation of the Adduct Optimize the collision energy in the MS/MS experiment. Try different fragmentation techniques if available (e.g., HCD, CID).
Ambiguous Fragment Ions Synthesize and fragment authentic standards of thyroxine modified at specific sites (if possible) to compare fragmentation patterns. This would be a significant synthetic effort but provides the most definitive evidence.
Complex Fragmentation Pathway Use advanced MS data analysis software to predict fragmentation patterns and aid in spectral interpretation[12][13][14][15][16].

References

Validation & Comparative

Fmoc-L-thyroxine vs. Boc-L-thyroxine: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-standard amino acid L-thyroxine into peptide sequences is a critical step in the development of novel therapeutics targeting thyroid hormone pathways and for creating valuable research tools to probe receptor-ligand interactions. The choice of the Nα-protecting group, either 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), for the L-thyroxine building block is a crucial decision that significantly impacts the success of the solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of Fmoc-L-thyroxine and Boc-L-thyroxine, offering insights into their respective advantages and disadvantages in peptide synthesis.

While direct head-to-head experimental data comparing the performance of this compound and Boc-L-thyroxine in the synthesis of a specific peptide is not extensively available in peer-reviewed literature, this guide extrapolates from the well-established principles of Fmoc and Boc chemistry to provide a robust framework for decision-making.

General Comparison of Fmoc and Boc Strategies in SPPS

The fundamental difference between the Fmoc and Boc strategies lies in the lability of the Nα-protecting group. The Fmoc group is base-labile, typically removed by a solution of piperidine in N,N-dimethylformamide (DMF), while the Boc group is acid-labile and requires treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), for its removal.[1] This dictates the choice of orthogonal side-chain protecting groups and the overall workflow of the synthesis.

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (benzyl-based, cleaved by strong acid like HF)
Orthogonality Fully orthogonalNot fully orthogonal (requires graded acid lability)
Resin Cleavage Typically with TFARequires strong acid (e.g., HF, TFMSA)
Common Side Reactions Aspartimide formation, diketopiperazine formation, premature Fmoc cleavaget-butyl cation side reactions with Trp, Met, Cys
Handling of Reagents Piperidine is regulatedHF is highly toxic and requires specialized equipment
Cost of Amino Acids Generally higherGenerally lower
Suitability for Hydrophobic Peptides Can be challenging due to aggregation in neutral stateOften preferred due to protonation of the N-terminus after deprotection, reducing aggregation
Automation Widely used in automated synthesizersAlso amenable to automation

Incorporating L-Thyroxine: A Sterically Hindered Amino Acid

The synthesis of peptides containing L-thyroxine presents a significant challenge due to the bulky and sterically hindered nature of this iodinated amino acid. This steric hindrance can impede coupling reactions, leading to lower yields and the formation of deletion sequences. The choice between this compound and Boc-L-thyroxine should be carefully considered in the context of these challenges.

Using this compound

The Fmoc strategy is often favored for its milder deprotection conditions, which can be advantageous for sensitive sequences.[2] However, the repetitive basic treatments can lead to side reactions, and the neutral state of the peptide-resin after deprotection may promote aggregation, especially for hydrophobic sequences or those containing hindered residues like L-thyroxine.

Potential Advantages:

  • Mild Deprotection: Avoids repetitive exposure to strong acids.

  • Orthogonality: Allows for the synthesis of protected peptide fragments.

Potential Challenges:

  • Coupling Efficiency: The steric bulk of this compound can make complete coupling difficult. The use of potent activating agents like HATU or HCTU is recommended.[3]

  • Aggregation: The neutral peptide-resin after Fmoc deprotection can be prone to aggregation, potentially hindering subsequent coupling and deprotection steps.

  • Side Reactions: Base-catalyzed side reactions, such as aspartimide formation, can occur with repeated piperidine treatment.[3]

Using Boc-L-thyroxine

The Boc strategy, with its acid-based deprotection, can be beneficial for synthesizing peptides with hindered amino acids. The protonation of the N-terminus after Boc removal can disrupt interchain hydrogen bonding, thereby reducing aggregation.[4] However, the final cleavage step requires the use of hazardous hydrofluoric acid (HF).

Potential Advantages:

  • Reduced Aggregation: The protonated state of the peptide chain after deprotection can improve solvation and reduce aggregation.

  • Higher Purity for Hydrophobic Peptides: Often results in higher crude purity for difficult and hydrophobic sequences.[1]

Potential Challenges:

  • Harsh Deprotection/Cleavage: The use of strong acids (TFA for deprotection, HF for cleavage) can be detrimental to sensitive residues.

  • Safety Concerns: HF is highly toxic and corrosive, requiring specialized laboratory equipment and handling procedures.

  • Side Reactions: Acid-catalyzed side reactions can occur, including the formation of t-butyl cation adducts with susceptible amino acids like tryptophan and methionine.[5]

Experimental Protocols

Below are generalized experimental protocols for solid-phase peptide synthesis using Fmoc and Boc strategies, with specific considerations for the incorporation of L-thyroxine.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 1-2 hours in a reaction vessel.[6]

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[3]

  • Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).

3. Amino Acid Coupling:

  • Standard Amino Acids: Dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU/HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the solution to the resin and agitate for 1-2 hours.

  • This compound Coupling: Due to its steric hindrance, a more potent coupling agent and longer reaction times are recommended.

    • Dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and collidine or DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes before adding it to the resin.

    • Allow the coupling reaction to proceed for 4-12 hours.

    • Monitor the coupling completion using a ninhydrin (Kaiser) test.[2] A double coupling may be necessary if the test is positive.

4. Washing:

  • After coupling, wash the resin with DMF (5 times) and DCM (3 times).

5. Repeat Cycles:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • Remove the N-terminal Fmoc group as described in step 2.

7. Cleavage and Final Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[3]

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis

1. Resin Swelling and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM.

  • Couple the first Boc-protected amino acid to the resin, often via its cesium salt to minimize racemization.[7]

2. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 5 minutes, drain, and repeat for 20 minutes.[7]

  • Wash the resin with DCM.

3. Neutralization:

  • Neutralize the resin-bound peptide TFA salt with a 10% solution of DIPEA in DCM.[5]

  • Wash the resin with DCM.

4. Amino Acid Coupling:

  • Standard Amino Acids: Dissolve the Boc-protected amino acid (3-5 equivalents) and a coupling agent like DCC/HOBt or HBTU/HOBt (3-5 equivalents) in DMF or a DCM/DMF mixture. Add to the resin and agitate for 2-4 hours.

  • Boc-L-thyroxine Coupling:

    • Use a more efficient coupling reagent such as HBTU or HATU.

    • Dissolve Boc-L-thyroxine (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Allow for a longer coupling time (4-12 hours) and monitor for completion with the ninhydrin test. A double coupling may be required.

5. Washing:

  • Wash the resin with DMF and DCM after coupling.

6. Repeat Cycles:

  • Repeat steps 2-5 for each amino acid in the sequence.

7. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Perform the final cleavage using anhydrous HF with a scavenger such as anisole at 0°C for 1 hour in a specialized HF apparatus.

  • Remove the HF under vacuum.

  • Precipitate the peptide in cold diethyl ether, wash, and dry.

8. Purification:

  • Purify the crude peptide by RP-HPLC.

Mandatory Visualizations

Signaling Pathways

TSH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane TSH TSH TSHR TSH Receptor (TSHR) TSH->TSHR Binds Gs Gs TSHR->Gs Activates Gq Gq TSHR->Gq Activates AC AC Gs->AC Activates PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Gene_Expression Gene_Expression PKA->Gene_Expression Phosphorylates Transcription Factors PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptors PKC PKC DAG->PKC Activates Ca2 Ca2 ER->Ca2 Releases Thyroid_Function Thyroid_Function Ca2->Thyroid_Function PKC->Thyroid_Function

Experimental Workflows

SPPS_Workflows cluster_fmoc Fmoc-SPPS Workflow cluster_boc Boc-SPPS Workflow Fmoc_Start Start with Fmoc-AA-Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Wash1 Wash (DMF) Fmoc_Couple Couple next Fmoc-AA Fmoc_Wash2 Wash (DMF/DCM) Fmoc_Repeat Repeat Cycle Fmoc_Final_Deprotect Final Fmoc Deprotection Fmoc_Cleave Cleavage from Resin (e.g., 95% TFA) Boc_Start Start with Boc-AA-Resin Boc_Deprotect Boc Deprotection (50% TFA/DCM) Boc_Neutralize Neutralize (e.g., 10% DIPEA/DCM) Boc_Couple Couple next Boc-AA Boc_Wash Wash (DMF/DCM) Boc_Repeat Repeat Cycle Boc_Cleave Cleavage from Resin (e.g., HF)

Conclusion

The selection between this compound and Boc-L-thyroxine for peptide synthesis is a nuanced decision that depends on the specific peptide sequence, the available laboratory infrastructure, and the desired final product characteristics. The Fmoc strategy offers milder deprotection conditions but may pose challenges with aggregation and coupling of the sterically hindered L-thyroxine. The Boc strategy can be advantageous for reducing aggregation but involves the use of hazardous reagents for cleavage. Careful optimization of coupling conditions, including the use of potent activating agents and extended reaction times, is critical for the successful incorporation of L-thyroxine, regardless of the chosen protecting group. Researchers should weigh the trade-offs presented in this guide to select the most appropriate strategy for their synthetic goals.

References

A Researcher's Guide to Purity Analysis of Synthetic Fmoc-L-Thyroxine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the purity of building blocks like Fmoc-L-thyroxine is paramount. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthetic this compound, offering insights into potential impurities and the experimental protocols to detect them. The data presented herein is a representative compilation based on established analytical techniques to illustrate a comparative framework.

Comparative Purity Analysis of Commercial this compound

The purity of commercially available this compound can vary between suppliers and even between batches. A thorough analysis is crucial to ensure the integrity of synthesized peptides. Below is a comparative table summarizing typical purity data for this compound from hypothetical suppliers.

Table 1: Comparative Purity Data for Synthetic this compound

ParameterSupplier ASupplier BSupplier C
Purity by HPLC (%) > 99.0> 98.5> 99.5
Major Impurity (%) 0.45 (Des-iodo this compound)0.80 (Di-Fmoc-L-thyroxine)0.25 (Fmoc-L-triiodothyronine)
Enantiomeric Purity (% ee) > 99.8> 99.5> 99.9
Residual Solvents (ppm) < 500 (Ethyl Acetate)< 1000 (Dichloromethane)< 250 (Acetonitrile)
Water Content (%) < 0.5< 1.0< 0.3

Identification and Quantification of Potential Impurities

The synthesis of this compound can lead to the formation of several process-related and degradation impurities. Understanding these potential contaminants is the first step in a robust purity analysis.

Table 2: Common Impurities in Synthetic this compound

Impurity NameChemical StructureOriginTypical Analytical Method
Fmoc-L-triiodothyronine (Fmoc-T3) Fmoc-protected T3Incomplete iodination of the precursorHPLC, LC-MS
Des-iodo this compound This compound missing one iodineDegradation or incomplete iodinationHPLC, LC-MS
Di-Fmoc-L-thyroxine L-thyroxine with two Fmoc groupsOver-protection during synthesisHPLC, LC-MS
Free L-thyroxine Unprotected L-thyroxineIncomplete Fmoc protection or degradationHPLC, Amino Acid Analysis
N-acetyl-L-thyroxine Acetyl-protected thyroxineImpurity from starting material or side reactionHPLC, LC-MS
Oxidized this compound Oxidation of the phenolic hydroxyl groupOxidation during synthesis or storageHPLC, LC-MS
Dimeric Impurities Cross-linked thyroxine structuresSide reactions during synthesisHPLC, LC-MS

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for assessing the purity and identifying related substance impurities in this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm and 280 nm. The Fmoc group has a characteristic absorbance around 280 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the structural elucidation of unknown impurities.[1][2]

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Data Analysis: The accurate mass measurements from the HRMS detector allow for the determination of the elemental composition of the parent ion and its fragments, facilitating the identification of impurities.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound and can help in the characterization of major impurities if they are isolated.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Analysis: The chemical shifts, coupling constants, and integration of the proton and carbon signals provide detailed structural information.

Visualizing the Analytical Workflow

A systematic workflow is crucial for the comprehensive analysis of this compound purity.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Report Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Inject LCMS LC-HRMS Analysis Dissolution->LCMS Inject NMR NMR Spectroscopy Dissolution->NMR Prepare NMR Sample Purity Purity Assessment HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Report Certificate of Analysis Purity->Report Impurity_ID->Report Structure_Confirm->Report Fmoc_L_Thyroxine_Structure cluster_thyroxine L-Thyroxine Moiety cluster_fmoc Fmoc Protecting Group thyroxine_backbone HO-Ph(I)₂-O-Ph(I)₂-CH₂-CH(NH)-COOH fmoc_group Fluorenylmethyloxycarbonyl fmoc_group->thyroxine_backbone Attached to Amino Group

References

A Comparative Guide to Fmoc-L-Thyroxine for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of thyroxine-containing peptides, the choice of protecting group for the L-thyroxine amino acid is a critical determinant of synthesis efficiency and final product purity. This guide provides an objective comparison of Fmoc-L-Thyroxine with its primary alternative, Boc-L-Thyroxine, supported by available product specifications and established experimental protocols.

Product Specification Comparison

ParameterThis compoundBoc-L-ThyroxineAlloc-L-Thyroxine
Purity (HPLC) Typically ≥95%≥95%[1]Data not readily available
Molecular Formula C₃₀H₂₁I₄NO₆C₂₀H₁₉I₄NO₆[1][2][3]C₁₉H₁₇I₄NO₆
Molecular Weight 999.1 g/mol 877.0 g/mol [2]903.0 g/mol
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Solubility Soluble in DMF, NMPSoluble in DMF, NMPSoluble in DMF, NMP

Performance in Solid-Phase Peptide Synthesis (SPPS)

The choice between Fmoc and Boc protecting groups dictates the overall strategy for solid-phase peptide synthesis, including the type of resin, deprotection reagents, and cleavage conditions.

This compound: The Mild and Orthogonal Choice

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is favored for its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and resin linkage.[][] This strategy is particularly advantageous for the synthesis of complex peptides and those containing sensitive residues.[][]

Key Features of Fmoc Strategy:

  • Deprotection: The Fmoc group is removed using a weak base, typically a solution of 20-50% piperidine in DMF.[6]

  • Resin Compatibility: Compatible with a wide range of acid-labile resins, such as Wang and Rink Amide resins.

  • Cleavage: Final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[7][8][9]

  • Advantages: Milder deprotection conditions preserve acid-sensitive functionalities within the peptide. The orthogonality of the protection scheme simplifies the synthesis of complex peptides.[]

Boc-L-Thyroxine: A Robust Alternative for Challenging Sequences

The tert-butyloxycarbonyl (Boc) protecting group represents a more traditional approach to SPPS. It is removed under acidic conditions, while side-chain protecting groups are typically benzyl-based and require a very strong acid for final cleavage.

Key Features of Boc Strategy:

  • Deprotection: The Boc group is removed using a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[10]

  • Resin Compatibility: Commonly used with Merrifield and PAM resins.

  • Cleavage: Final cleavage and deprotection require a very strong and hazardous acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][11]

  • Advantages: The Boc strategy can be advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation under Fmoc conditions.[10]

Experimental Protocols

General Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis, applicable to both Fmoc and Boc strategies, with variations in the deprotection and cleavage steps.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Swelling Coupling Amino Acid Coupling Resin->Coupling Wash1 Washing Coupling->Wash1 Deprotection Nα-Deprotection Coupling->Deprotection Wash1->Deprotection Wash2 Washing Deprotection->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage & Deprotection Repeat->Cleavage Purification Purification & Analysis Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for this compound Coupling in SPPS

  • Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Activation and Coupling of this compound:

    • Dissolve this compound (1.5-3 equivalents) and a coupling agent such as HBTU/HATU (1.5-3 equivalents) in DMF.

    • Add a base like DIPEA (3-6 equivalents) to the activation mixture.

    • Add the activated this compound solution to the resin and agitate for 1-4 hours. Due to the steric hindrance of the thyroxine side chain, a longer coupling time or double coupling may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol for Cleavage and Deprotection of Thyroxine-Containing Peptides (Fmoc Strategy)

Due to the presence of the electron-rich aromatic rings in thyroxine, a carefully selected cleavage cocktail with appropriate scavengers is crucial to prevent side reactions.

  • Resin Washing and Drying: After completion of the synthesis, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture for peptides containing sensitive residues is "Reagent K":

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and then dry the peptide. The crude peptide can then be purified by reverse-phase HPLC.

Signaling Pathways and Logical Relationships

The choice of protecting group strategy is a critical decision point that influences the entire peptide synthesis workflow. The following diagram illustrates the logical relationship between the choice of protecting group and the subsequent synthesis steps.

Protecting_Group_Strategy Choice Choice of Protecting Group Fmoc This compound Choice->Fmoc Boc Boc-L-Thyroxine Choice->Boc Fmoc_Deprotection Base-labile Deprotection (e.g., Piperidine) Fmoc->Fmoc_Deprotection requires Boc_Deprotection Acid-labile Deprotection (e.g., TFA) Boc->Boc_Deprotection requires Fmoc_Cleavage Strong Acid Cleavage (TFA) Fmoc_Deprotection->Fmoc_Cleavage leads to Boc_Cleavage Very Strong Acid Cleavage (HF, TFMSA) Boc_Deprotection->Boc_Cleavage leads to

Decision pathway for SPPS based on protecting group selection.

Conclusion

Both this compound and Boc-L-Thyroxine are viable options for the synthesis of thyroxine-containing peptides. The Fmoc strategy is generally preferred due to its milder deprotection conditions and orthogonality, which are beneficial for the synthesis of complex and sensitive peptides. The Boc strategy, while requiring harsher and more hazardous reagents, can be a robust alternative for sequences prone to aggregation. The selection of the optimal strategy should be based on the specific peptide sequence, the available laboratory equipment, and the desired scale of the synthesis. Careful consideration of coupling conditions and cleavage cocktails is essential to maximize yield and purity, particularly when dealing with the sterically hindered and sensitive nature of the L-thyroxine residue.

References

A Researcher's Guide to Selecting Fmoc-l-thyroxine: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

For scientists engaged in peptide synthesis and drug discovery, the quality of building blocks is paramount to the success of their research. Fmoc-l-thyroxine, a key reagent for incorporating the thyroid hormone thyroxine into peptides, is available from numerous suppliers. However, variability in purity, solubility, and performance can significantly impact experimental outcomes. This guide provides a framework for researchers to objectively compare this compound from different suppliers, ensuring the selection of the most suitable product for their specific needs.

Key Quality Parameters for Comparison

A direct comparison of this compound from various suppliers requires a systematic evaluation of several key quality parameters. Researchers can use the following table as a template to record their findings for a comprehensive assessment.

Parameter Supplier A Supplier B Supplier C Notes
Appearance Visual inspection for color and form (e.g., white to off-white powder).
Purity (by HPLC, %) Determined by High-Performance Liquid Chromatography.
Major Impurities (%) Identification and quantification of significant impurities.
Solubility (mg/mL) Tested in standard solvents like DMF and NMP.
Performance in SPPS Assessed by the yield and purity of a synthesized model peptide.
Lot-to-Lot Consistency Evaluation of data from different batches, if available.
Cost (€/g or $/g) Price comparison.

Experimental Protocols for Comparative Evaluation

To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following methods are recommended for evaluating the quality and performance of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Objective: To quantify the purity of this compound and identify any impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of ACN and water) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

    • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes is a good starting point. This may need to be optimized depending on the specific impurities.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Solubility Testing

Objective: To determine the solubility of this compound in commonly used solvents for solid-phase peptide synthesis.

Materials:

  • This compound sample

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Vortex mixer

  • Small vials

Procedure:

  • Add a known amount of this compound (e.g., 10 mg) to a vial.

  • Incrementally add the solvent (e.g., 100 µL at a time) to the vial.

  • After each addition, vortex the vial for 1 minute to facilitate dissolution.

  • Continue adding solvent until the solid is completely dissolved.

  • Calculate the solubility in mg/mL.

Performance in Solid-Phase Peptide Synthesis (SPPS)

Objective: To evaluate the performance of this compound in a standard SPPS protocol by synthesizing a model peptide.

Model Peptide Sequence: A short, simple peptide containing thyroxine, for example, Ac-Gly-Thy-NH₂.

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH

  • This compound from different suppliers

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5)

  • HPLC and Mass Spectrometer for analysis of the final peptide.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin using the deprotection solution.

  • First Amino Acid Coupling: Couple this compound to the resin using the coupling reagents and base. Perform a ninhydrin test to ensure complete coupling.

  • Fmoc Deprotection: Remove the Fmoc group from the coupled thyroxine.

  • Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the growing peptide chain.

  • N-terminal Acetylation: Acetylate the N-terminus of the peptide.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to determine the yield and purity. Compare the results obtained with this compound from different suppliers.

Visualizing the Workflow and Biological Context

To aid in understanding the experimental process and the significance of thyroxine, the following diagrams are provided.

G cluster_procurement Procurement cluster_evaluation Quality Evaluation cluster_performance Performance Testing S1 Supplier A Purity Purity (HPLC) S1->Purity Solubility Solubility Test S1->Solubility S2 Supplier B S2->Purity S2->Solubility S3 Supplier C S3->Purity S3->Solubility SPPS Solid-Phase Peptide Synthesis Purity->SPPS Solubility->SPPS Analysis Peptide Analysis (HPLC/MS) SPPS->Analysis Decision Supplier Selection Analysis->Decision

Caption: Workflow for comparing this compound suppliers.

G TRH TRH (Hypothalamus) Pituitary Anterior Pituitary TRH->Pituitary + TSH TSH Pituitary->TSH + Thyroid Thyroid Gland TSH->Thyroid + T4 Thyroxine (T4) Thyroid->T4 T4->TRH - T4->Pituitary - Target Target Cells T4->Target Response Metabolic Regulation Target->Response

Caption: Simplified Thyroxine Signaling Pathway.

By following this structured approach, researchers can make an informed and data-driven decision when selecting an this compound supplier, ultimately contributing to the reliability and success of their peptide synthesis projects.

Quantitative NMR (qNMR) for the Validation of Fmoc-L-thyroxine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity assessment of active pharmaceutical ingredients (APIs) and their derivatives is critical in drug development and manufacturing. For complex molecules like Fmoc-L-thyroxine, accurate and reliable analytical methods are paramount. While High-Performance Liquid Chromatography (HPLC) is a conventional method for purity determination, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, direct, and non-destructive primary analytical technique.

Comparison of Analytical Methods: qNMR vs. HPLC

The choice of analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample. Below is a comparison of the potential performance of qNMR against a typical HPLC method for the purity analysis of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on the molar ratio of the analyte to a certified internal standard. The signal intensity is directly proportional to the number of nuclei.Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase, with detection typically by UV absorbance.
Quantification Absolute quantification without the need for a specific reference standard of the analyte.Relative quantification requiring a well-characterized reference standard of the same analyte.
Selectivity High, based on the unique chemical shifts of specific protons in the this compound molecule.High, based on chromatographic separation. May require method development to resolve all impurities.
Precision Typically high, with Relative Standard Deviations (RSDs) often below 1%.[1]High, with RSDs also typically below 2%.
Accuracy Generally high, as it is a primary ratio method traceable to SI units.High, but dependent on the purity of the reference standard.
Sample Throughput Moderate; sample preparation is relatively simple, but NMR acquisition times can be longer.High; autosamplers allow for the analysis of a large number of samples.
Non-destructive Yes, the sample can be fully recovered after analysis.No, the sample is consumed during the analysis.
Impurity Detection Can detect and quantify unknown impurities if they have NMR-active nuclei and are present at sufficient concentration.Primarily detects impurities that have a chromophore and are separable under the chromatographic conditions.

Experimental Protocols

Proposed Quantitative ¹H-NMR (qNMR) Protocol for this compound

This proposed protocol is based on general procedures for the qNMR analysis of peptides and amino acids.[1]

1. Sample and Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a clean vial. The internal standard should be of high purity (certified reference material if possible), soluble in the chosen solvent, and have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H-NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

  • Key Acquisition Parameters:

    • Pulse Angle: 30° to 90° (a 90° pulse requires a longer relaxation delay).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals used for quantification.[2]

    • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the selected, well-resolved signals of both this compound (e.g., aromatic protons of the Fmoc group or specific protons on the thyroxine moiety) and the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Typical High-Performance Liquid Chromatography (HPLC) Protocol for Thyroxine Derivatives

This protocol is a representative example based on published methods for L-thyroxine and can be adapted for this compound.[3]

1. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Prepare a stock solution of this compound reference standard and the sample to be tested in a suitable solvent (e.g., a mixture of mobile phase A and B).

  • Create a series of calibration standards by diluting the stock solution to different concentrations.

3. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the sample solution.

  • The purity of the this compound in the sample is determined by comparing its peak area to the calibration curve. Impurities are reported as a percentage of the main peak area (Area % method) or quantified against the reference standard.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the validation process for qNMR and a typical analytical workflow.

qNMR_Validation_Workflow qNMR Validation Workflow for this compound cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_val Method Validation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard (CRM) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set qNMR Parameters (d1, scans, pulse angle) transfer->setup acquire Acquire 1H Spectrum setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate specificity Specificity calculate->specificity linearity Linearity calculate->linearity accuracy Accuracy calculate->accuracy precision Precision calculate->precision robustness Robustness calculate->robustness

Caption: qNMR Validation Workflow for this compound.

Analytical_Workflow_Comparison General Analytical Workflow: qNMR vs. HPLC cluster_qnmr qNMR Workflow cluster_hplc HPLC Workflow qnmr_prep Weigh Sample & Internal Std qnmr_dissolve Dissolve in Deuterated Solvent qnmr_prep->qnmr_dissolve qnmr_acquire Acquire Spectrum qnmr_dissolve->qnmr_acquire qnmr_process Process & Integrate qnmr_acquire->qnmr_process qnmr_result Absolute Purity Result qnmr_process->qnmr_result hplc_prep_std Prepare Calibration Standards hplc_run Run Standards & Sample hplc_prep_std->hplc_run hplc_prep_sample Prepare Sample Solution hplc_prep_sample->hplc_run hplc_analyze Generate Calibration Curve & Analyze Sample Peak hplc_run->hplc_analyze hplc_result Relative Purity Result hplc_analyze->hplc_result

Caption: General Analytical Workflow: qNMR vs. HPLC.

References

A Researcher's Guide to Antibody Cross-Reactivity in Thyroxine Peptide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the specificity of antibodies is paramount for accurate and reliable experimental results. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against thyroxine (T4) peptides, offering insights into their performance and the experimental protocols used to evaluate them. Understanding the potential for cross-reactivity with structurally similar molecules, such as triiodothyronine (T3) and reverse T3 (rT3), is critical for the correct interpretation of immunoassay data.

Comparative Analysis of Anti-Thyroxine Antibody Cross-Reactivity

The specificity of an anti-thyroxine antibody is a critical factor in its performance. Cross-reactivity with other thyroid hormones or related molecules can lead to inaccurate quantification and misinterpretation of results. Below is a summary of cross-reactivity data for representative anti-thyroxine antibodies. It is important to note that this data is often generated by the manufacturer and may vary between batches. Independent validation is always recommended.

Table 1: Cross-Reactivity of a Commercially Available Anti-Thyroxine (T4) Competitive ELISA Kit

Cross-ReactantCross-Reactivity (%)
Thyroxine (T4) 100
3,3',5-Triiodo-L-thyronine (T3)5.23
3,3',5'-Triiodo-L-thyronine (Reverse T3)89.0

Data is illustrative and based on a representative commercial ELISA kit. Percent cross-reactivity is typically calculated at the 50% binding point.

Understanding the Implications of Cross-Reactivity

The data presented in Table 1 highlights a significant potential for cross-reactivity with reverse T3 (rT3). This is a crucial consideration in studies where rT3 levels may be elevated, as it could lead to an overestimation of thyroxine concentrations. The lower cross-reactivity with T3 is also noteworthy, indicating a higher specificity of the antibody for T4 over the biologically active T3.

Experimental Protocols for Assessing Cross-Reactivity

The determination of antibody cross-reactivity is typically performed using competitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA). These assays measure the ability of a structurally related compound to compete with the primary antigen (in this case, thyroxine) for binding to the antibody.

Competitive ELISA Protocol

A competitive ELISA is a common method for quantifying antibody specificity. The following is a generalized protocol:

  • Coating: A microplate is coated with a capture antibody specific for the anti-thyroxine antibody.

  • Competitive Binding: A fixed concentration of enzyme-conjugated thyroxine and varying concentrations of the test compound (e.g., T3, rT3, or other potential cross-reactants) are added to the wells along with the anti-thyroxine antibody. The test compound and the enzyme-conjugated thyroxine compete for binding to the anti-thyroxine antibody.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., a color change).

  • Detection: The signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the concentration of the test compound.

  • Calculation: The percentage of cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of Thyroxine at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100

Radioimmunoassay (RIA) Protocol

RIA is another highly sensitive technique for assessing cross-reactivity.

  • Competitive Binding: A known amount of radiolabeled thyroxine (¹²⁵I-T4) and a fixed amount of the anti-thyroxine antibody are incubated with varying concentrations of unlabeled thyroxine (for the standard curve) or the potential cross-reactant.

  • Separation: The antibody-bound fraction is separated from the free (unbound) radiolabeled thyroxine. This can be achieved by precipitation with a secondary antibody or other methods.

  • Detection: The radioactivity of the bound fraction is measured using a gamma counter.

  • Calculation: A standard curve is generated by plotting the percentage of bound ¹²⁵I-T4 as a function of the unlabeled thyroxine concentration. The concentration of the cross-reactant that causes a 50% reduction in the binding of ¹²⁵I-T4 is determined and used to calculate the percent cross-reactivity, similar to the ELISA method.

Visualizing Experimental Workflows and Concepts

To further clarify the processes and concepts discussed, the following diagrams are provided.

Cross_Reactivity_Concept cluster_antibody Anti-Thyroxine Antibody cluster_analytes Analytes Antibody Binding Site T4 Thyroxine (T4) (Primary Antigen) T4->Antibody High Affinity Binding (Specific) T3 Triiodothyronine (T3) (Potential Cross-Reactant) T3->Antibody Lower Affinity Binding (Cross-Reactivity) rT3 Reverse T3 (rT3) (Potential Cross-Reactant) rT3->Antibody Variable Affinity Binding (Cross-Reactivity)

Caption: Conceptual diagram of antibody cross-reactivity.

Competitive_ELISA_Workflow start Start coat Coat microplate with capture antibody start->coat add_reagents Add Anti-T4 Ab, Enzyme-T4, and Test Compound coat->add_reagents incubate Incubate for competitive binding add_reagents->incubate wash1 Wash to remove unbound reagents incubate->wash1 add_substrate Add enzyme substrate wash1->add_substrate incubate2 Incubate for color development add_substrate->incubate2 read Read absorbance on plate reader incubate2->read calculate Calculate % Cross-Reactivity read->calculate end End calculate->end

Caption: Workflow for determining cross-reactivity using Competitive ELISA.

Conclusion

The potential for cross-reactivity of anti-thyroxine antibodies is a critical parameter that must be carefully considered when designing and interpreting immunoassays. As demonstrated, significant cross-reactivity with structurally similar molecules like reverse T3 can occur. Researchers should meticulously evaluate the specificity of their chosen antibodies, ideally through in-house validation using standardized protocols such as competitive ELISA or RIA. By understanding and accounting for these potential interferences, the accuracy and reliability of research findings in endocrinology and drug development can be significantly enhanced.

Characterization of Fmoc-L-thyroxine by 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 1H NMR characteristics of Fmoc-L-thyroxine against its constituent components, L-thyroxine and a standard Fmoc-protected amino acid. The data presented is essential for researchers utilizing this compound in solid-phase peptide synthesis (SPPS) and other applications, enabling accurate identification and quality assessment.

Comparative 1H NMR Data

The following table summarizes the expected 1H NMR chemical shifts for this compound, based on the experimental data of L-thyroxine and a representative Fmoc-amino acid. The attachment of the Fmoc group to the amine of L-thyroxine is expected to induce downfield shifts in the adjacent protons (α-CH and β-CH2) due to the electron-withdrawing nature of the fluorenylmethoxycarbonyl group.

Proton Assignment L-Thyroxine (DMSO-d6) Fmoc-Glycine (CDCl3) Predicted this compound (DMSO-d6)
Aromatic (Thyroxine) 7.83 (s, 2H)-~7.85 (s, 2H)
7.14 (s, 2H)-~7.15 (s, 2H)
Aromatic (Fmoc) -7.77 (d, 2H)~7.80 (d, 2H)
-7.59 (d, 2H)~7.60 (d, 2H)
-7.40 (t, 2H)~7.42 (t, 2H)
-7.31 (t, 2H)~7.33 (t, 2H)
α-CH (Thyroxine) 3.48 (m, 1H)-~4.2-4.5 (m, 1H)
β-CH2 (Thyroxine) 3.14 (m, 1H), 2.83 (m, 1H)-~3.2-3.5 (m, 2H)
CH (Fmoc) -4.22 (t, 1H)~4.25 (t, 1H)
CH2 (Fmoc) -4.38 (d, 2H)~4.40 (d, 2H)

Note: The predicted chemical shifts for this compound are estimations and may vary based on solvent and experimental conditions.

Experimental Protocol: 1H NMR Spectroscopy of this compound

This protocol outlines the standard procedure for acquiring a 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d6 is recommended due to the good solubility of both protected and unprotected thyroxine.

  • Temperature: 298 K (25 °C).

  • Experiment: A standard 1D proton experiment.

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: 0-12 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

  • Integrate all peaks.

  • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure of this compound.

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Workflow for 1H NMR Characterization

experimental_workflow cluster_prep Sample Preparation cluster_proc Data Processing & Analysis dissolve Dissolve this compound in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer nmr Acquire 1D 1H NMR Spectrum (400 MHz) dissolve->nmr process Fourier Transform & Phasing nmr->process calibrate Calibrate to Solvent Peak process->calibrate analyze Analyze Chemical Shifts, Multiplicities, & Integrals calibrate->analyze

Caption: 1H NMR Characterization Workflow.

A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader field of organic chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity. The stability of these temporary functionalities under a variety of reaction conditions dictates the success of a synthetic strategy. This guide provides an objective comparison of the stability of four commonly employed amine protecting groups: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 2,2,2-Trichloroethoxycarbonyl (Troc). The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.

Orthogonality: The Cornerstone of Protecting Group Strategy

The primary advantage of using this diverse set of protecting groups lies in their orthogonality . This means that each group can be selectively removed under a unique set of conditions without affecting the others.[1][2] This principle allows for the stepwise and controlled manipulation of a molecule with multiple functional groups.

The fundamental cleavage conditions for these four protecting groups are:

  • Fmoc: Cleaved under basic conditions, typically with a solution of piperidine in an organic solvent.[]

  • Boc: Cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4]

  • Cbz: Removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).

  • Troc: Cleaved under reductive conditions, often using zinc dust in acetic acid.[5][6]

Comparative Stability Data

The following tables summarize the stability of each protecting group under various conditions, including their standard deprotection reagents and conditions that are typically used to remove other protecting groups.

Table 1: Stability of Protecting Groups Under Standard Deprotection Conditions

Protecting GroupDeprotection ReagentStability of Other Groups
Fmoc 20% Piperidine in DMFBoc: StableCbz: StableTroc: Stable
Boc Trifluoroacetic Acid (TFA)Fmoc: StableCbz: Generally Stable (but can be cleaved with strong acids like HBr)[7]Troc: Stable
Cbz H₂, Pd/CFmoc: Can be cleaved[8] Boc: StableTroc: Stable
Troc Zn, Acetic AcidFmoc: StableBoc: StableCbz: Stable

Table 2: General Stability to Other Reagents and Conditions

Protecting GroupStable TowardsLabile Towards
Fmoc Acids (e.g., TFA), mild reducing agents.Bases (e.g., piperidine, DBU), catalytic hydrogenation (to some extent).[8]
Boc Bases (generally, but see note below), catalytic hydrogenation, nucleophiles.Strong acids (e.g., TFA, HCl), some Lewis acids.
Cbz Acids (mild), bases.Catalytic hydrogenation, strong acids (e.g., HBr).
Troc Strong acids, bases, nucleophiles, mild reducing agents.[5]Reductive cleavage (e.g., Zn/AcOH), some specific neutral deprotection conditions.[9]

Note on Boc Stability: While generally stable to bases, it has been reported that the Boc group can be cleaved under specific basic conditions, such as with sodium tert-butoxide in slightly wet tetrahydrofuran.[10]

Experimental Protocols

To quantitatively assess the stability of these protecting groups, a standardized experimental protocol is crucial. Below is a detailed methodology for a comparative stability study using High-Performance Liquid Chromatography (HPLC) for analysis.

Protocol: Comparative Stability Analysis of N-Protected Amino Acids

1. Materials:

  • Fmoc-Alanine (Fmoc-Ala-OH)

  • Boc-Alanine (Boc-Ala-OH)

  • Cbz-Alanine (Cbz-Ala-OH)

  • Troc-Alanine (Troc-Ala-OH)

  • Reagents for Stability Testing:

    • 20% (v/v) Piperidine in Dimethylformamide (DMF)

    • 95% (v/v) Trifluoroacetic Acid (TFA) in water

    • Palladium on carbon (10 wt. %)

    • Zinc dust

    • Glacial Acetic Acid

    • Hydrogen gas supply

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Water (HPLC grade)

  • HPLC System:

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • UV detector (monitoring at a wavelength appropriate for the aromatic protecting groups, e.g., 254 nm or 265 nm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

2. Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each N-protected alanine in a suitable solvent (e.g., DMF or ACN).

  • Reaction Setup: For each N-protected alanine, set up a series of reactions in separate vials. To each vial containing a specific volume of the stock solution, add the respective test reagent. For example:

    • Acidic Stability: Add a solution of 95% TFA.

    • Basic Stability: Add a solution of 20% piperidine in DMF.

    • Reductive Stability (Troc cleavage conditions): Add a suspension of zinc dust in acetic acid.

    • Hydrogenolysis Stability (Cbz cleavage conditions): Add Pd/C and bubble hydrogen gas through the solution.

  • Time Points: At designated time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot. For acidic reactions, neutralize with a base (e.g., triethylamine). For basic reactions, neutralize with an acid (e.g., acetic acid). For the hydrogenation reaction, filter to remove the catalyst. For the zinc-mediated reduction, filter to remove the zinc dust.

  • HPLC Analysis: Dilute the quenched aliquots with the initial mobile phase composition and inject a standard volume onto the HPLC system.

  • Data Analysis:

    • Run a standard of the unprotected alanine to determine its retention time.

    • For each time point, integrate the peak areas of the protected amino acid and the deprotected alanine.

    • Calculate the percentage of cleavage at each time point using the formula: % Cleavage = [Area of Deprotected Alanine / (Area of Protected Alanine + Area of Deprotected Alanine)] * 100

    • Plot the percentage of cleavage versus time for each protecting group under each condition to compare their stability.

Visualization of Orthogonal Deprotection Strategy

The following diagram illustrates the concept of orthogonal deprotection, where a hypothetical tetrapeptide is sequentially deprotected at different positions without affecting the other protecting groups.

G Orthogonal Deprotection Workflow cluster_0 Step 1: Fmoc Deprotection cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Cbz Deprotection cluster_3 Step 4: Troc Deprotection & Cleavage A Fully Protected Peptide Fmoc-AA1(Boc)-AA2(Cbz)-AA3(Troc)-Resin B H-AA1(Boc)-AA2(Cbz)-AA3(Troc)-Resin A->B Piperidine/DMF C H-AA1-AA2(Cbz)-AA3(Troc)-Resin B->C TFA D H-AA1-AA2-AA3(Troc)-Resin C->D H2, Pd/C E H-AA1-AA2-AA3-OH (Free Peptide) D->E Zn, AcOH

Caption: Orthogonal deprotection workflow.

Conclusion

The choice of an amine protecting group is a critical decision in the design of a synthetic route. The Fmoc group's lability to base, the Boc group's sensitivity to acid, the Cbz group's susceptibility to hydrogenolysis, and the Troc group's reductive cleavage provide a powerful toolkit for chemists. By understanding the specific stability and lability of each group under a variety of conditions, researchers can devise elegant and efficient strategies for the synthesis of complex molecules, from peptides to natural products and beyond. The experimental protocol provided in this guide offers a framework for conducting in-house stability studies to determine the optimal protecting group for a specific synthetic challenge.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-l-thyroxine
Reactant of Route 2
Reactant of Route 2
Fmoc-l-thyroxine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.